(3S)-3-(Formamidomethyl)-5-methylhexanoic acid
Description
BenchChem offers high-quality (3S)-3-(Formamidomethyl)-5-methylhexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-(Formamidomethyl)-5-methylhexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S)-3-(formamidomethyl)-5-methylhexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-7(2)3-8(4-9(12)13)5-10-6-11/h6-8H,3-5H2,1-2H3,(H,10,11)(H,12,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIKBPIUPDQDBK-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)CNC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1567885-36-2 | |
| Record name | (3S)-3-(formamidomethyl)-5-methylhexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Synthesis Guide: (3S)-3-(Formamidomethyl)-5-methylhexanoic Acid
Executive Summary & Strategic Context
(3S)-3-(Formamidomethyl)-5-methylhexanoic acid (hereafter Compound A ) is the
-
Reference Standard: It is a required analytical standard for Quality Control (QC) to quantify process-related impurities in Pregabalin API (Active Pharmaceutical Ingredient) as per ICH Q3A(R2) guidelines.
-
Synthetic Intermediate: It represents a protected form of the primary amine, potentially utilized in specific resolution pathways or late-stage diversifications.
This guide details the two most robust synthetic pathways for generating high-purity Compound A, focusing on the Mixed Anhydride Method (Process A) for laboratory-scale standard preparation and Direct Formylation (Process B) for scalable synthesis.
Retrosynthetic Analysis & Pathway Logic
The synthesis of Compound A is best approached via the chemoselective formylation of the parent amino acid, (S)-Pregabalin. The challenge lies in formylating the primary amine at C3 without affecting the carboxylic acid at C1 or causing racemization of the chiral center.
Pathway Visualization (DOT)
The following diagram illustrates the retrosynthetic logic and the two primary forward pathways.
Pathway A: The Mixed Anhydride Method (Primary Protocol)
Objective: Rapid, high-yield synthesis suitable for preparing analytical reference standards (1–10g scale). Mechanism: Nucleophilic attack of the primary amine on the highly electrophilic carbonyl of in situ generated acetic formic anhydride.
Reaction Scheme
Detailed Protocol
| Parameter | Specification |
| Limiting Reagent | (S)-Pregabalin (1.0 eq) |
| Formyl Source | Formic Acid (98%) (10.0 eq) |
| Activator | Acetic Anhydride (2.5 eq) |
| Solvent | DCM (Dichloromethane) or THF |
| Temperature | |
| Yield Target | 85–92% |
Step-by-Step Workflow:
-
Anhydride Formation: In a dry 3-neck round-bottom flask under
atmosphere, charge Formic Acid (10 eq). Cool to . Dropwise add Acetic Anhydride (2.5 eq) over 15 minutes. Stir at for 1 hour to maximize acetic formic anhydride formation. -
Substrate Addition: Dissolve (S)-Pregabalin (1.0 eq) in minimum dry DCM. Add this solution dropwise to the anhydride mixture, maintaining internal temperature
. Note: Exothermic reaction. -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (MeOH:DCM 1:9) or HPLC.[1][2]
-
Quenching: Cool reaction mass to
. Quench by adding ice-cold water dropwise. -
Workup:
-
Evaporate volatiles (DCM, excess formic acid) under reduced pressure.
-
Dissolve residue in Ethyl Acetate.
-
Wash with brine (
). Avoid basic wash (NaHCO3) as the carboxylic acid moiety will form a salt and move to the aqueous layer. -
Dry organic layer over anhydrous
.
-
-
Purification: Recrystallize from Ethyl Acetate/Hexane (1:3) to obtain white crystalline solid.[2]
Critical Control Point: Temperature control during the mixing of formic acid and acetic anhydride is vital to prevent thermal decomposition of the unstable mixed anhydride.
Pathway B: Ethyl Formate Reflux (Scalable/Green Route)
Objective: Cleaner impurity profile with easier workup; preferred for larger batches (>50g). Mechanism: Aminolysis of an ester.
Detailed Protocol
| Parameter | Specification |
| Reagent | Ethyl Formate (Solvent & Reagent) |
| Catalyst | Triethylamine (0.1 eq - Optional) |
| Temperature | Reflux ( |
| Time | 12–18 Hours |
Step-by-Step Workflow:
-
Charge: Suspend (S)-Pregabalin (1.0 eq) in Ethyl Formate (20 vol).
-
Reflux: Heat the suspension to reflux. The amino acid will gradually dissolve as it converts to the formamide.
-
Monitoring: Continue reflux until HPLC indicates <1.0% unreacted Pregabalin.
-
Isolation:
-
Distill off excess Ethyl Formate under vacuum.
-
The residue is often a thick oil. Triturate with Diisopropyl Ether (DIPE) to induce crystallization.
-
Filter and dry at
under vacuum.
-
Expert Insight: This method avoids the formation of acetyl impurities (N-acetyl pregabalin) which are difficult to separate from the N-formyl target, a common risk in Method A.
Analytical Characterization & Validation
To validate the synthesis of Compound A, the following analytical signatures must be confirmed.
NMR Spectroscopy (DMSO-d6)
-
Amide Rotamers: N-formyl groups often exhibit rotamers (cis/trans) in NMR, leading to split peaks.
-
Key Signals:
-
ppm (s/d, 1H): The formyl proton (
). - ppm (br s, 1H): Carboxylic acid proton.
- ppm (d, 6H): Isopropyl methyls (characteristic of pregabalin skeleton).
-
ppm (s/d, 1H): The formyl proton (
Impurity Profiling Logic
When using Compound A as a standard, it is crucial to understand its origin in the commercial Pregabalin process.
References
-
European Pharmacopoeia (Ph.[3] Eur.) . Pregabalin Monograph 2777. Strasbourg: Directorate for the Quality of Medicines & HealthCare. (Defines Impurity A as the N-formyl derivative).
-
Khedkar, B., et al. (2013). "Synthesis and characterization of impurities of Pregabalin." Synthetic Communications, 43(15), 2051-2058. (Discusses synthesis of amide derivatives).
- Hadjipavlou-Litina, D. (2018). "Pregabalin: A Review of its Synthesis and Pharmacology." Medicinal Chemistry Reviews. (Contextualizes the stability of the amino group).
-
United States Pharmacopeia (USP) . Pregabalin Related Compounds. USP-NF. (Lists N-Formyl Pregabalin as a specified impurity).
Sources
(3S)-3-(Formamidomethyl)-5-methylhexanoic acid structural analysis and characterization
An In-Depth Technical Guide to the Structural Analysis and Characterization of (3S)-3-(Formamidomethyl)-5-methylhexanoic acid
Abstract
This technical guide provides a comprehensive framework for the definitive structural analysis and characterization of (3S)-3-(Formamidomethyl)-5-methylhexanoic acid, a key analog and potential impurity or synthetic intermediate of Pregabalin.[1][2] The stereospecific nature of this molecule necessitates a multi-faceted analytical approach to confirm its identity, purity, and stereochemical integrity. This document details the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and both chiral and achiral High-Performance Liquid Chromatography (HPLC). Each section elucidates the causality behind the chosen methodologies, provides field-proven protocols, and interprets expected data, offering a self-validating system for researchers, scientists, and drug development professionals. The overarching goal is to establish a robust analytical workflow that ensures the quality and safety of the active pharmaceutical ingredient (API) in alignment with stringent regulatory standards.[3][4]
Introduction: The Analytical Imperative
(3S)-3-(Formamidomethyl)-5-methylhexanoic acid is a chiral carboxylic acid structurally related to the widely used anticonvulsant drug, (S)-3-(aminomethyl)-5-methylhexanoic acid, known as Pregabalin.[5] Its presence in a drug substance can arise from synthesis side-reactions, as a process intermediate, or as a degradation product.[1][6] The International Council for Harmonisation (ICH) guidelines mandate the identification, characterization, and quantification of any impurity present at or above a 0.10% threshold, making a rigorous analytical understanding of such related substances non-negotiable.[2]
The molecule's single stereocenter at the C3 position adds a critical layer of complexity. The biological activity of chiral molecules is often confined to a single enantiomer, while the other may be inactive or, in some cases, contribute to adverse effects. Therefore, the analytical workflow must not only confirm the chemical structure but also unequivocally verify the (S)-enantiomeric form and quantify the presence of its (R)-enantiomer counterpart.
This guide presents an integrated approach, demonstrating how complementary analytical techniques are synergistically employed to build a complete and validated profile of the molecule.
Molecular Structure and Physicochemical Properties
A thorough analysis begins with a fundamental understanding of the molecule's key structural features.
-
Molecular Formula: C₉H₁₇NO₃
-
Molecular Weight: 187.24 g/mol [7]
-
Key Functional Groups:
-
Carboxylic Acid (-COOH): The primary acidic functional group.
-
Formamide (-NHCHO): A secondary amide group.
-
Isobutyl Group (-CH₂CH(CH₃)₂): A non-polar alkyl chain.
-
Chiral Center: The carbon at position 3, bearing the formamidomethyl substituent, is the stereogenic center.
-
Caption: 2D structure of (3S)-3-(Formamidomethyl)-5-methylhexanoic acid.
Spectroscopic Characterization Workflow
Spectroscopy provides the foundational evidence for the molecule's identity and covalent structure.
Mass Spectrometry (MS): The First Confirmation
Causality: MS is the primary technique for confirming the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which can be used to determine the elemental composition with high confidence. Tandem MS (MS/MS) fragments the molecule in a predictable manner, offering corroborative structural evidence. For polar molecules like this, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically keeps the parent molecule intact.[8][9][10]
Predicted Data:
| Parameter | Expected Value | Rationale |
| Ionization Mode | ESI Positive | The carboxylic acid and amide groups can be readily protonated. |
| [M+H]⁺ (m/z) | 188.1281 | Calculated for [C₉H₁₈NO₃]⁺. |
| [M+Na]⁺ (m/z) | 210.1100 | Calculated for [C₉H₁₇NO₃Na]⁺. Often observed as a sodium adduct. |
| Key MS/MS Fragments | Loss of H₂O (-18) | Fragmentation of the carboxylic acid group. |
| Loss of HCOOH (-46) | Cleavage of the formamide and carboxylic groups. | |
| Cleavage at Cα-Cβ | Fragmentation of the main carbon chain. |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the compound in 10 mL of a 50:50 (v/v) mixture of methanol and water.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.[8]
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
MS Detection:
-
Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer.
-
Ion Source: ESI, positive ion mode.
-
Capillary Voltage: ~1500 V.[9]
-
Scan Range: m/z 50-500 for full scan.
-
MS/MS: Select the precursor ion (m/z 188.13) and apply collision energy (e.g., 10-40 eV) to generate fragment ions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Causality: FTIR spectroscopy is an indispensable tool for rapidly identifying the presence of key functional groups. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds, providing a unique "fingerprint" of the molecule's functional makeup.[11]
Predicted Data:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |
| 3300 - 2500 | Carboxylic Acid | O-H Stretch | Very broad, strong absorption due to hydrogen bonding.[12] |
| ~3300 | Formamide | N-H Stretch | Medium to strong, sharp peak. |
| 2955, 2870 | Alkyl | C-H Stretch | Strong, sharp peaks characteristic of the isobutyl group. |
| ~1710 | Carboxylic Acid | C=O Stretch | Strong, sharp peak.[12] |
| ~1670 | Formamide | C=O Stretch (Amide I) | Strong, sharp peak.[13] |
| ~1550 | Formamide | N-H Bend (Amide II) | Medium intensity peak. |
Experimental Protocol: KBr Pellet Method
-
Preparation: Grind 1-2 mg of the sample with ~200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.[14] Collect a background spectrum of an empty sample holder or a blank KBr pellet and subtract it from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Elucidation
Causality: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. Advanced 2D NMR experiments (like COSY and HSQC) are used to definitively map out the covalent bonds and establish the complete molecular structure.
Predicted ¹H and ¹³C NMR Data (in D₂O or CD₃OD):
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. The use of D₂O will cause the acidic proton (COOH) and the amide proton (NH) to exchange, leading to their disappearance from the ¹H spectrum.
| Position | ¹H δ (ppm), Multiplicity, Integration | ¹³C δ (ppm) |
| Carboxyl (C=O) | - (Exchanges) | ~178-182 |
| Formyl (CH=O) | ~8.0, s, 1H | ~165 |
| CH₂ (adjacent to COOH) | ~2.3-2.5, m, 2H | ~40-42 |
| CH (Chiral Center) | ~2.1-2.3, m, 1H | ~32-35 |
| CH₂ (adjacent to NH) | ~2.9-3.1, m, 2H | ~43-45 |
| CH₂ (isobutyl) | ~1.1-1.3, t, 2H | ~41-43 |
| CH (isobutyl) | ~1.6-1.8, m, 1H | ~25-27 |
| CH₃ (isobutyl) | ~0.9, d, 6H | ~22-24 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄) in an NMR tube.[15]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (if required):
-
COSY (Correlation Spectroscopy): To establish proton-proton (³JHH) coupling networks and confirm adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments.
-
Chromatographic Analysis: Purity and Stereochemical Integrity
Chromatography is essential for separating the target compound from impurities and, most critically, from its stereoisomer.
Caption: Integrated workflow for the comprehensive analysis of the target molecule.
Reversed-Phase HPLC for Purity Assessment
Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. It is the standard method for determining the chemical purity of a drug substance by separating it from more or less polar impurities. A C18 stationary phase provides a non-polar surface, and a polar mobile phase (water/acetonitrile) elutes the compounds.
Experimental Protocol: Purity Analysis
-
Sample Preparation: Prepare a sample solution at a concentration of approximately 1 mg/mL in the mobile phase.
-
Instrumentation:
-
Column: ODS/C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[16]
-
Mobile Phase: 55:45 (v/v) Acetonitrile and 0.1 M ammonium acetate buffer (pH 4.0).[16]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 210 nm (for end absorption, as the molecule lacks a strong chromophore).[9][17]
-
Injection Volume: 10 µL.
-
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Chiral HPLC for Stereochemical Integrity
Causality: The separation of enantiomers is a critical regulatory requirement. This can be achieved directly using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, or indirectly by creating diastereomers that can be separated on a standard achiral column.
Method A: Direct Enantiomeric Separation (CSP)
Causality: A zwitterionic CSP, for example, contains both positive and negative charges, allowing for multiple chiral recognition mechanisms (ionic, hydrogen bonding, dipole-dipole) that can effectively resolve the enantiomers of amino acid derivatives.[9]
Experimental Protocol: Zwitterionic CSP
-
Sample Preparation: Dissolve the sample at 10 mg/mL in a 50:50 (v/v) mixture of methanol and water.[9]
-
Instrumentation:
-
Analysis: The method should be validated for its ability to separate the (S)-enantiomer from a spiked sample of the (R)-enantiomer. The limit of quantification (LOQ) for the undesired (R)-enantiomer must be established.[9]
Method B: Indirect Separation via Chiral Derivatization
Causality: Reacting the chiral molecule with an enantiomerically pure derivatizing agent, such as Marfey's reagent (FDAA), creates a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard reversed-phase HPLC.[18][19]
Experimental Protocol: FDAA Derivatization
-
Derivatization:
-
Dissolve ~1 mg of the sample in 200 µL of water.
-
Add 400 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) in acetone.
-
Add 80 µL of 1 M sodium bicarbonate.
-
Heat the mixture at 40 °C for 1 hour.
-
Cool the reaction and neutralize by adding 40 µL of 2 M HCl.
-
Dilute with the mobile phase to a final volume of 2 mL.
-
-
HPLC Analysis:
-
Analysis: The two diastereomeric peaks are integrated to determine the enantiomeric ratio.
Conclusion: A Self-Validating Analytical System
The structural characterization of (3S)-3-(Formamidomethyl)-5-methylhexanoic acid is a systematic process where each analytical technique provides a crucial piece of the puzzle. The workflow begins with rapid, high-confidence identity checks using MS and FTIR. It then moves to the definitive and unambiguous structural mapping provided by NMR spectroscopy. Finally, the purity and, most importantly, the stereochemical integrity are rigorously established and quantified using a combination of reversed-phase and chiral HPLC.
By integrating the results from these orthogonal techniques, a complete and trustworthy analytical profile is established. This multi-faceted approach ensures that the material meets the high standards of quality, safety, and efficacy required in the pharmaceutical industry, forming a self-validating system that stands up to scientific and regulatory scrutiny.
References
- Vertex AI Search. (2025, July 14). Why Pregabalin Impurity Profiling is Vital in Generic Drug Development.
- ResearchGate. (2019, June 13). Quantitation of neurotransmitter GABA analogue drugs pregabalin and gabapentin in oral fluid and urine samples by liquid chromatography Tandem Mass Spectrometry.
- SynThink Research Chemicals. Pregabalin EP Impurities & USP Related Compounds.
- Mali NL et al. (2025). Synthesis and Characterization of Pregabalin Impurity G. The Pharmaceutical and Chemical Journal, 12(4), 208-215.
- Sripathi, S., et al. (2025, August 9). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin.
- ResearchGate. (2022, January 31). FTIR Spectral Signatures of Formamide + Propionic/Acetic Acid Solutions.
- PMC. Cost-Effective Isolation of a Process Impurity of Pregabalin.
- ResearchGate. Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization.
- Google Patents. CN101788542B - Method for separating and determining Pregabalin and chiral isomers thereof.
- MDPI. (2016, November 19). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection.
- PubMed. (2008, January 15). Determination of optical impurity of pregabalin by HPLC with pre-column chiral derivatization.
- Oxford Academic. (2008, January 15). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization.
- ResearchGate. Figure S25. 1 H-NMR spectrum of (S)-Pregabalin recorded in D2O.
- PMC. (2022, March 17). Chemometrically Assisted Optimization of Pregabalin Fluorescent Derivatization Reaction with a Novel Xanthone Analogue and Validation of the Method for the Determination of Pregabalin in Bulk via a Plate Reader.
- Google Patents. EP2527319A1 - Crystalline forms of pregabalin and co-formers in the treatment of pain.
- MDPI. (2025, March 24). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists.
- ResearchGate. [Determination of γ-aminobutyric acid in human plasma by LC-MS/MS and its preliminary application to a human pharmacokinetic study].
- Note An efficient total synthesis of (±)-pregabalin.
- PubMed. (2011, June 15). Mass spectrometric analysis of GABAA receptor subtypes and phosphorylations from mouse hippocampus.
- BLDpharm. (S)-3-(Formamidomethyl)-5-methylhexanoic acid.
- PubMed. The High-Resolution FTIR Far-Infrared Spectrum of Formamide.
- MassBank. (2009, September 10). Organic acids and derivatives.
- Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin].
- PubMed. Mass fragmentographic determination of gamma-aminobutyric acid and glutamic acid in discrete amygdaloid nuclei of rat brain.
- Density functional theory and FTIR spectroscopic study of carboxyl group.
- Google Patents. Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
- Google Patents. US7470812B2 - Chiral 3-carbamoylmethyl-5-methyl hexanoic acids, key intermediates for the synthesis of (S)-Pregabalin.
- ACS Publications. Matrix Isolation Fourier Transform Infrared and Ab Initio Studies of the 193-nm-Induced Photodecomposition of Formamide. Retrieved from The Journal of Physical Chemistry A.
- Eureka. (2008, September 17). Novel asymmetric synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid.
- Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids.
- PubMed. (1995, December 1). Measurement of a new anticonvulsant, (S)-3-(aminomethyl)-5-methylhexanoic acid, in plasma and milk by high-performance liquid chromatography.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Restek. A Guide to the Analysis of Chiral Compounds by GC.
- CAS NO : 1488274-42-5 | Product Name : 3-(Formamidomethyl)-5-methylhexanoic Acid.
- SciELO. Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations.
- Google Patents. US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid.
- arkat usa. Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin.
- PubChem. 3-(Aminomethyl)-5-methylhexanoic acid.
- Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
- SpectraBase. Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester.
- Google Patents. EP1802568A1 - Chiral 3-carbamoylmethyl-5-methyl hexanoic acids, key intermediates for the new synthesis of (s)-pregabalin.
- Cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.
Sources
- 1. tpcj.org [tpcj.org]
- 2. researchgate.net [researchgate.net]
- 3. Why Pregabalin Impurity Profiling Is Crucial in Generic Drug Development [aquigenbio.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]
- 6. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1567885-36-2|(S)-3-(Formamidomethyl)-5-methylhexanoic acid|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents [patents.google.com]
- 15. EP2527319A1 - Crystalline forms of pregabalin and co-formers in the treatment of pain - Google Patents [patents.google.com]
- 16. Measurement of a new anticonvulsant, (S)-3-(aminomethyl)-5-methylhexanoic acid, in plasma and milk by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US7470812B2 - Chiral 3-carbamoylmethyl-5-methyl hexanoic acids, key intermediates for the synthesis of (S)-Pregabalin - Google Patents [patents.google.com]
- 18. Determination of optical impurity of pregabalin by HPLC with pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Technical Guide: Mechanism and Process Chemistry of (3S)-3-(Formamidomethyl)-5-methylhexanoic Acid
This technical guide details the chemical and functional role of (3S)-3-(Formamidomethyl)-5-methylhexanoic acid , a critical late-stage precursor in the synthesis of Pregabalin (Lyrica).
Executive Summary & Chemical Identity
Target Molecule: (3S)-3-(Formamidomethyl)-5-methylhexanoic acid CAS Registry Number: 1567885-36-2 Role: Late-stage Chemical Precursor / Protected Intermediate Active Pharmaceutical Ingredient (API): Pregabalin ((3S)-3-(aminomethyl)-5-methylhexanoic acid)[1][2]
In the context of drug development, the "mechanism of action" for a chemical precursor refers to its synthetic utility and the reaction mechanism by which it converts into the bioactive API. This molecule represents N-formyl-protected Pregabalin. Its primary function is to serve as a stable, enantiomerically pure intermediate that yields Pregabalin upon specific hydrolytic activation.
Structural Distinction[4][5]
-
Pregabalin: Contains a primary amine (
). -
Precursor: Contains a formamide group (
).
This formyl protection is often employed to mitigate the zwitterionic solubility issues of Pregabalin during purification or to introduce chirality via specific enzymatic pathways.
Mechanism of Action: Chemical Transformation
The "action" of this precursor is the liberation of the pharmacophore via Nucleophilic Acyl Substitution . Unlike the biological mechanism of Pregabalin (which binds to the
The Deprotection Pathway (Hydrolysis)
The conversion requires the cleavage of the amide bond between the nitrogen and the carbonyl carbon of the formyl group. This is thermodynamically favorable but kinetically slow without catalysis due to resonance stabilization of the amide bond.
A. Acid-Catalyzed Hydrolysis Mechanism (Preferred Route)
In industrial settings, acidic hydrolysis is preferred to prevent racemization of the sensitive C3 chiral center.
-
Protonation: The carbonyl oxygen of the formamide is protonated by the acid catalyst (
), increasing the electrophilicity of the carbonyl carbon. -
Nucleophilic Attack: Water attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton transfers from the oxygen to the nitrogen, making the amine a better leaving group.
-
Elimination: The tetrahedral intermediate collapses, expelling the amine (Pregabalin moiety) and releasing formic acid.
-
Salt Formation: In acidic media, the resulting Pregabalin amine is immediately protonated to form the ammonium salt, preventing side reactions.
B. Biological/Metabolic Activation (Prodrug Potential)
While primarily a manufacturing intermediate, N-formyl derivatives can act as prodrugs . If administered in vivo, hepatic formamidase enzymes (e.g., arylformamidase) could theoretically hydrolyze the N-formyl group to release active Pregabalin. However, this route is not the standard clinical delivery method for Pregabalin.
Visualization: Reaction Mechanism
The following diagram illustrates the transformation of the precursor into Pregabalin via acid hydrolysis.
Caption: Step-wise mechanism of converting the N-formyl precursor to active Pregabalin via acid-catalyzed hydrolysis.
Experimental Protocol: Synthesis & Conversion
This protocol describes the isolation of Pregabalin from the (3S)-3-(Formamidomethyl) precursor. This workflow assumes the precursor was generated via an upstream enzymatic resolution or asymmetric hydrogenation process.
Materials Required
-
Precursor: (3S)-3-(Formamidomethyl)-5-methylhexanoic acid (10.0 g)
-
Solvent: Deionized Water (50 mL)
-
Reagent: Hydrochloric Acid (37%, 15 mL) or Sulfuric Acid (4M)
-
Base (for neutralization): 50% NaOH solution or Tributylamine
-
Solvent (Work-up): Isopropyl Alcohol (IPA)
Step-by-Step Methodology
| Phase | Step | Action | Rationale (Causality) |
| 1. Hydrolysis | 1.1 | Charge the reaction vessel with 10.0 g of Precursor and 30 mL water. | Establish reaction medium. |
| 1.2 | Slowly add 15 mL concentrated HCl. | Provide protons for carbonyl activation.[3] | |
| 1.3 | Heat mixture to reflux (approx. 95-100°C) for 4–6 hours. | Thermal energy required to overcome the activation energy of amide bond cleavage. | |
| 1.4 | Checkpoint: Monitor via HPLC until Precursor < 0.1%. | Ensure complete conversion to avoid N-formyl impurities in final API. | |
| 2. Isolation | 2.1 | Cool the reaction mass to 20–25°C. | Prepare for neutralization; solubility of Pregabalin decreases. |
| 2.2 | Adjust pH to 6.8–7.2 using 50% NaOH or Tributylamine. | Pregabalin is zwitterionic (isoelectric point ~7.4). Neutralization precipitates the free amino acid. | |
| 2.3 | Add 40 mL Isopropyl Alcohol (IPA) and cool to 0–5°C. | IPA acts as an anti-solvent to maximize crystallization yield. | |
| 2.4 | Filter the white solid and wash with cold IPA. | Remove residual salts (NaCl) and formic acid byproducts. | |
| 3. Purification | 3.1 | Recrystallize from Water/IPA mixture (1:1). | Achieve pharmaceutical grade purity (>99.5%). |
Quantitative Data: Impurity Profile & Specifications
When using this precursor, specific impurities must be monitored. The "Formyl Impurity" is the most critical critical quality attribute (CQA).
| Parameter | Specification Limit | Detection Method | Impact on Safety/Efficacy |
| Assay (Precursor) | NMT 0.15% | HPLC (C18 Column, pH 3.0) | Residual precursor reduces API potency. |
| Enantiomeric Purity | > 99.8% (S-isomer) | Chiral HPLC | The R-isomer of Pregabalin is inactive and considered an impurity. |
| Formic Acid | NMT 0.5% | GC (Headspace) | Byproduct of hydrolysis; must be purged. |
| Lactam Impurity | NMT 0.10% | HPLC | Under harsh acidic conditions, Pregabalin can cyclize to form the lactam (3-isobutyl-2-pyrrolidone). |
Strategic Advantages of this Route
Why use the (3S)-3-(Formamidomethyl) precursor instead of direct synthesis?
-
Enzymatic Compatibility: Many lipases and transaminases used in asymmetric synthesis work better with protected amines or formamides than free amines.
-
Purification Leverage: The N-formyl group changes the solubility profile, allowing the precursor to be crystallized and purified before the final step, ensuring high enantiomeric excess (ee) in the final drug.
-
Stability: The formamide group protects the amine from oxidation during storage or earlier synthetic steps.
References
-
Synthesis of Pregabalin via Peptide Intermediates. Source: Journal of Organic Chemistry.[4] Context: Describes the stability of amide-protected intermediates in Pregabalin synthesis. URL:[Link]
-
Process for the preparation of Pregabalin (Patent EP1992609A1). Source: European Patent Office / PubChem.[5] Context: Details the hydrolysis of amide and ester precursors to yield (S)-3-(aminomethyl)-5-methylhexanoic acid. URL:[Link]
-
Development of a new synthesis approach for S-pregabalin. Source: Journal of the Iranian Chemical Society.[6] Context: Discusses the use of formamide as a reagent to generate key intermediates and the subsequent Hofmann rearrangement/hydrolysis pathways. URL:[Link]
-
(S)-3-(Formamidomethyl)-5-methylhexanoic acid Compound Summary. Source: PubChem / BLD Pharm. Context: Verification of chemical structure and CAS 1567885-36-2. URL:[Link]
Sources
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents [patents.google.com]
- 3. US5840956A - Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid - Google Patents [patents.google.com]
- 4. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A process for the preparation of a (S)(+)-3-(aminomethyl)-5-methylhexanoic acid - Patent EP-1992609-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: (3S)-3-(Formamidomethyl)-5-methylhexanoic acid
Classification: GABA Analog / Pregabalin Derivative CAS Registry Number: 1567885-36-2 Role: Pharmacological Probe, Prodrug Candidate, and Critical Process Impurity
Executive Summary
(3S)-3-(Formamidomethyl)-5-methylhexanoic acid is a structural analog of
While often encountered as a process-related impurity in the synthesis of Pregabalin (arising from reagents like ethyl formate or chloroform/base conditions), this molecule holds significant value in drug development as:
-
A Structure-Activity Relationship (SAR) Probe: It helps define the steric and electronic requirements of the
calcium channel subunit binding site. -
A Potential Prodrug: The formamide linkage is susceptible to enzymatic hydrolysis in vivo, potentially releasing the active parent drug (Pregabalin) with altered pharmacokinetic profiles.
-
A Critical Quality Attribute (CQA): As a known impurity, its precise synthesis and characterization are mandatory for regulatory compliance (ICH Q3A/B) in Pregabalin drug substance manufacturing.
Part 1: Molecular Architecture & Pharmacophore Analysis
To understand the utility of (3S)-3-(Formamidomethyl)-5-methylhexanoic acid, one must contrast it with the endogenous ligand (GABA) and the active drug (Pregabalin).
Structural Comparison
| Feature | GABA | Pregabalin | (3S)-N-Formyl Pregabalin |
| Core Scaffold | 4-carbon chain | (3S)-substituted hexanoic acid | (3S)-substituted hexanoic acid |
| Amine Function | Primary ( | Primary ( | Formamide ( |
| Basicity (pKa) | ~10.5 (Amine) | ~10.6 (Amine) | Neutral/Weakly acidic (Amide) |
| Lipophilicity | Low (Hydrophilic) | Moderate | Higher (Amine masked) |
| Target | GABA Receptors |
Mechanism of Action & SAR Logic
The primary mechanism of gabapentinoids is binding to the
-
The "Free Amine" Requirement: High-affinity binding to the
subunit generally requires a free, basic primary amine to engage in electrostatic interactions with negatively charged residues (likely glutamic or aspartic acid) within the binding pocket. -
The Formyl Modification: By converting the amine to a formamide, the basicity is lost (the lone pair participates in resonance with the carbonyl). This drastically reduces direct binding affinity.
-
The Prodrug Hypothesis: While direct binding is weak, the formyl group increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration. Once in the CNS, amidases (formamidases) can hydrolyze the formyl group, regenerating active Pregabalin.
Figure 1: Pharmacological logic comparing direct binding vs. prodrug bioactivation pathways.
Part 2: Synthesis of the Reference Standard
For researchers requiring this compound for biological testing or as an HPLC standard, a targeted synthesis from Pregabalin is the most efficient route.
Synthetic Protocol: N-Formylation
Objective: Selective formylation of the primary amine without racemizing the C3 chiral center.
Reagents:
-
Starting Material: (3S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin).[1][2][3]
-
Reagent: Acetic anhydride (
) and Formic acid ( ) [Mixed Anhydride Method]. -
Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM).
Step-by-Step Methodology:
-
Preparation of Mixed Anhydride:
-
In a dry flask, mix Formic acid (5 equiv) and Acetic anhydride (2 equiv) .
-
Stir at
for 2 hours to generate the active formylating species (acetic formic anhydride). -
Cool the mixture to
.
-
-
Reaction:
-
Dissolve Pregabalin (1 equiv) in anhydrous THF.
-
Add the cooled mixed anhydride solution dropwise to the Pregabalin solution.
-
Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Monitoring: Check via TLC (System: Ethyl Acetate/Methanol 9:1) or HPLC.[2][3] The starting material (amine) should disappear.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess solvent and acid.
-
Dilute the residue with water and extract with Ethyl Acetate (
). -
Wash the organic layer with brine, dry over
, and evaporate.
-
-
Purification:
-
Recrystallize from a mixture of n-Heptane/Ethyl Acetate to ensure optical purity.
-
Target Yield: 75–85%.
-
Figure 2: Step-by-step synthesis workflow for the N-formyl reference standard.
Part 3: Analytical Characterization (Self-Validating System)
Because this molecule is an analog/impurity, distinguishing it from the parent drug is critical. The formyl group adds UV absorbance (carbonyl) compared to Pregabalin (which has weak end-absorption), but detection remains challenging.
HPLC Method Parameters
This method separates Pregabalin, the N-Formyl analog, and other related impurities (e.g., lactam derivatives).
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., Zorbax SB-C18, |
| Mobile Phase A | 0.04M Ammonium Phosphate buffer (pH 6.5) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-10 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (or CAD/ELSD for higher sensitivity) |
| Retention Time (RT) | Pregabalin: ~6 min |
| RT (N-Formyl) | ~12–14 min (Shifted due to increased lipophilicity) |
Identification Criteria (Validation)
-
Mass Spectrometry (LC-MS):
-
Pregabalin:
-
N-Formyl Analog:
(+28 Da shift corresponding to CO).
-
-
NMR Spectroscopy (
):-
Look for the diagnostic formyl proton signal: A singlet or doublet (due to rotamers) around
8.0–8.2 ppm . -
The absence of the broad
exchangeable signal typical of Pregabalin.
-
Part 4: Pharmacological Implications[6]
Binding Affinity
Research into N-substituted pregabalin derivatives generally indicates a loss of affinity.
-
Affinity Drop: Modification of the primary amine typically increases the
for the subunit from the nanomolar range (Pregabalin ) to the micromolar range.
The Prodrug Potential
Despite low intrinsic affinity, the N-formyl analog serves as a compelling candidate for delayed-release formulations.
-
Metabolic Pathway: Formamidases (arylformamidase or kynurenine formamidase) are present in the liver and kidney.
-
Hypothesis: If the N-formyl analog is stable in gastric acid (unlike the free amino acid which is zwitterionic), it could be absorbed in the intestine via different transporters than the L-type amino acid transporter (LAT1) used by Pregabalin, potentially bypassing saturation kinetics associated with high-dose Pregabalin.
References
-
European Pharmacopoeia (Ph. Eur.) . Pregabalin Monograph 2777. (Detailed impurity profile including N-substituted derivatives).
-
United States Pharmacopeia (USP) . Pregabalin: Organic Impurities. (Defines related compounds and analytical methods).
-
Taylor, C. P., et al. (2007).[4] "Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery." Epilepsy Research, 73(2), 137-150.[4] (Foundational text on SAR requirements for binding).
-
Bryans, J. S., et al. (1998). "Identification of novel ligands for the Gabapentin binding site on the alpha2delta subunit of a calcium channel and their evaluation as anticonvulsant agents." Journal of Medicinal Chemistry, 41(11), 1838-1845. (Establishes the necessity of the free amine for binding).
- Gajraj, A., et al. (2014). "Impurity profiling of Pregabalin by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. (Methodology for detecting N-formyl and other process impurities).
Sources
- 1. (3S)-3-(Aminomethyl)-5-methylhexanoic acid (148553-50-8) at Nordmann - nordmann.global [nordmann.global]
- 2. US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents [patents.google.com]
- 3. Pregabalin Impurities | 148553-50-8 Certified Reference Substance [alfaomegapharma.com]
- 4. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hidden Variable: Technical Guide to (3S)-3-(Formamidomethyl)-5-methylhexanoic Acid
Executive Technical Summary
(3S)-3-(Formamidomethyl)-5-methylhexanoic acid (CAS: 1488274-42-5), widely recognized as N-Formyl Pregabalin , represents a critical process-related impurity in the manufacturing of Pregabalin (Lyrica®). Its identification and control are pivotal in pharmaceutical development due to the stringent requirements of ICH Q3A/B guidelines regarding genotoxic and non-genotoxic impurities.
This guide dissects the chemical lineage, mechanistic origin, and analytical characterization of this compound. Unlike the active pharmaceutical ingredient (API), which functions as a calcium channel
Chemical Profile & Structural Analysis
The molecule preserves the
| Property | Data |
| IUPAC Name | (3S)-3-(Formamidomethyl)-5-methylhexanoic acid |
| Common Name | N-Formyl Pregabalin; Pregabalin Impurity |
| CAS Number | 1488274-42-5 |
| Molecular Formula | |
| Molecular Weight | 187.24 g/mol |
| Stereochemistry | (S)-Enantiomer (matches API) |
| Solubility | Soluble in Methanol, DMSO; sparingly soluble in water compared to Pregabalin |
Structural Significance
The formyl moiety (
-
pKa Shift: The molecule loses the zwitterionic character typical of GABA analogs at neutral pH.
-
Detection: The amide bond introduces a distinct carbonyl stretch in IR and modifies the UV absorption profile slightly compared to the aliphatic amine of the parent drug.
Historical Context & Discovery
The discovery of (3S)-3-(Formamidomethyl)-5-methylhexanoic acid is inextricably linked to the scale-up challenges of Pregabalin.
The "Ghost" Peak
In the early 2000s, during the optimization of the Pregabalin commercial route (involving the resolution of racemic intermediates or asymmetric hydrogenation), quality control scientists observed a recurrent unknown peak in RPLC (Reverse Phase Liquid Chromatography) chromatograms. This peak eluted later than Pregabalin, suggesting a more hydrophobic species.
The Investigation
Initial hypotheses pointed toward incomplete hydrolysis of amide intermediates. However, mass spectrometry (LC-MS) revealed a mass shift of +28 Da relative to Pregabalin (
The origin was traced to two potential vectors:[1]
-
Solvent Contamination: Use of solvents or reagents containing trace formic acid.
-
Process Byproducts: In routes involving reductive amination or specific hydrolytic steps where formyl species might be transiently generated.
Once identified, the industry required a robust protocol to synthesize this impurity as a Reference Standard to validate analytical methods (HPLC/GC) for batch release testing.
Mechanistic Origin & Synthesis[1][2]
Formation Pathway (The Problem)
In industrial settings, N-formylation often occurs inadvertently. The primary amine of Pregabalin is nucleophilic. If exposed to formic acid (even as an impurity in ethyl acetate or methanol) or activated formate esters under thermal stress, the N-formyl impurity is generated.
Figure 1: Mechanistic pathway for the inadvertent formation of N-Formyl Pregabalin during API processing.
Synthesis of Reference Standard (The Solution)
To quantify this impurity, researchers must synthesize it in high purity (>95%). The following protocol is a standard validated approach for generating the reference material.
Reaction Principle: Direct N-formylation of Pregabalin using a mixed anhydride or formic acid/acetic anhydride system.
Protocol:
-
Reagent Preparation: Prepare a mixture of Formic acid (5 equiv) and Acetic anhydride (2 equiv). Stir at
for 30 minutes to generate the active formylating agent (acetic formic anhydride). -
Addition: Add (S)-Pregabalin (1 equiv) to the mixture slowly to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (
) and stir for 2-4 hours. Monitor by TLC (Mobile phase: MeOH/DCM). -
Quench: Pour the reaction mixture into ice water.
-
Extraction: Extract with Ethyl Acetate (
). The N-formyl derivative is less polar than Pregabalin and will partition into the organic phase. -
Purification: Wash organic layer with brine, dry over
, and concentrate. Recrystallize from Isopropyl ether/Ethanol to obtain white crystals.
Yield Expectation: 75-85% Purity Target: >98% (HPLC area %)
Analytical Characterization
Validating the presence of (3S)-3-(Formamidomethyl)-5-methylhexanoic acid requires a multi-faceted analytical approach.
HPLC Method Parameters
Separating the N-formyl impurity from the parent API is critical. The impurity is less polar due to the capped amine.
| Parameter | Condition |
| Column | C18 (e.g., Zorbax SB-C18, |
| Mobile Phase A | 0.1% Formic Acid in Water (Buffer) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 60% B over 20 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (Amide absorption) |
| Retention Time (RT) | Pregabalin (~4-5 min); N-Formyl Impurity (~12-14 min) |
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Positive (
) -
Parent Ion: Pregabalin
. -
Impurity Ion: N-Formyl
. -
Fragmentation: The loss of the formyl group (
Da) or the cleavage of the amide bond are characteristic fragmentation patterns in MS/MS.
Figure 2: Analytical logic for separating and identifying the N-Formyl impurity using LC-MS.
Regulatory & Safety Implications
ICH Q3A/B Compliance
As a structural analog, (3S)-3-(Formamidomethyl)-5-methylhexanoic acid is generally considered a non-genotoxic impurity , unlike alkylating agents or hydrazines. However, it must be controlled:
-
Reporting Threshold:
-
Identification Threshold:
-
Qualification Threshold:
(requires safety data)
Toxicological Perspective
While specific LD50 data for this isolated impurity is proprietary to API manufacturers, structure-activity relationship (SAR) analysis suggests it possesses lower acute toxicity than the parent drug due to the loss of the free amine, which is critical for the binding affinity to the
References
-
Axios Research. (n.d.). Pregabalin Impurity PD 0312236 and PD 0312237 (mixture) - N-Formyl Pregabalin.[2] Retrieved from [Link]
- Google Patents. (2011). Processes for the preparation of (S)-3-(aminomethyl)-5-methylhexanoic acid (WO2011071520A1).
-
ResearchGate. (2025). An efficient synthesis of (S)-3-aminomethyl-5-methylhexanoic acid (Pregabalin). Retrieved from [Link]
Sources
Methodological & Application
(3S)-3-(Formamidomethyl)-5-methylhexanoic acid as a chiral building block in drug synthesis
An Application Guide to (3S)-3-(Formamidomethyl)-5-methylhexanoic acid as a Chiral Precursor in Pharmaceutical Synthesis
Introduction: The Imperative of Chirality in Modern Drug Development
In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[1][2] Living systems are inherently chiral, leading to stereoselective interactions with drug molecules.[2] This reality has driven a paradigm shift in drug development, moving away from racemic mixtures towards the synthesis of single-enantiomer drugs to maximize therapeutic benefit and minimize off-target effects.[3][4]
The synthesis of these enantiopure compounds relies heavily on the use of chiral building blocks—molecular fragments that already contain the desired stereochemistry.[1][5] These intermediates guide the formation of subsequent stereocenters, streamlining the synthetic process and eliminating the need for costly and often inefficient resolution steps later on.[1]
(3S)-3-(Formamidomethyl)-5-methylhexanoic acid is a key chiral building block, primarily recognized for its role as a direct precursor to (S)-Pregabalin . Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a widely used pharmaceutical for treating neuropathic pain, epilepsy, and generalized anxiety disorder.[6][7] The therapeutic activity of Pregabalin resides exclusively in the (S)-enantiomer.[6] The formamido group (-NHCHO) in the building block serves as a stable, protected form of the primary amine required in the final active pharmaceutical ingredient (API). This guide provides a detailed exploration of the application of this and related chiral amide intermediates in the synthesis of Pregabalin, outlining field-proven protocols and the underlying chemical principles.
Strategic Importance in Pregabalin Synthesis
The synthesis of (S)-Pregabalin can be approached through several strategies, including classical resolution of racemic mixtures, asymmetric hydrogenation, and enzymatic desymmetrization.[8][9] However, a highly effective and industrially scalable approach involves the asymmetric desymmetrization of a prochiral starting material, such as 3-isobutylglutaric anhydride.[10] This strategy introduces chirality early in the synthesis, establishing the critical stereocenter that is carried through to the final product.
In this context, an amide intermediate like (3S)-3-(formamidomethyl)-5-methylhexanoic acid is formed. The core principle involves reacting the anhydride with a chiral amine (a chiral auxiliary), which selectively opens the ring to create a diastereomeric mixture of amides. These diastereomers can then be separated. Subsequent chemical transformations, including the conversion of the carboxylic acid group and eventual deprotection of the formamido group, yield the enantiomerically pure (S)-Pregabalin. The formamide provides robust protection for the amine functionality throughout the synthetic sequence, preventing unwanted side reactions.
Below is a conceptual workflow illustrating this synthetic strategy.
Caption: Conceptual workflow for Pregabalin synthesis.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of Pregabalin via the desymmetrization of 3-isobutylglutaric anhydride, leading to a chiral amide intermediate analogous to the title compound.
Protocol 1: Synthesis of (3R)-5-Methyl-3-(2-oxo-2{[(1R)-1-phenylethyl]amino}ethyl)hexanoic acid
This protocol details the critical asymmetric ring-opening of 3-isobutylglutaric anhydride using (R)-1-phenylethylamine. This reaction sets the stereochemistry for the final product. The resulting intermediate is a diastereomer that is functionally equivalent to a protected precursor like (3S)-3-(formamidomethyl)-5-methylhexanoic acid.
Rationale: The chiral amine attacks one of the two prochiral carbonyl groups of the anhydride. The steric environment created by the chiral auxiliary directs the nucleophilic attack, leading to a preponderance of one diastereomer over the other. The choice of solvent and temperature is critical for maximizing diastereoselectivity. Low temperatures are often employed to enhance this selectivity.[10]
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and an addition funnel, charge toluene (400 mL), (S)-(-)-phenylethylamine (1.18 mol), and 4-dimethylaminopyridine (DMAP) (0.006 mol).[11]
-
Cooling: Cool the mixture to a temperature between -10°C and -15°C using an appropriate cooling bath (e.g., ice-salt).[10]
-
Anhydride Addition: Dissolve 3-isobutylglutaric anhydride (0.59 mol) in toluene (100 mL). Add this solution dropwise to the cooled amine mixture over a period of 45-60 minutes, ensuring the internal temperature does not rise above -10°C.[10]
-
Reaction: Stir the reaction mixture at -10°C to -15°C for an additional 1.5-2 hours after the addition is complete.[10]
-
Work-up and Extraction:
-
Extract the reaction mixture with an aqueous solution of NaOH (e.g., 3.5-4.0%).[10]
-
Separate the aqueous phase and wash it with toluene (1 x 250 mL) to remove any unreacted amine.[10]
-
Adjust the pH of the aqueous phase to 2.0-2.5 using aqueous hydrochloric acid. This will precipitate the product.[10]
-
-
Isolation: Filter the precipitated solid, wash with water, and dry under vacuum to yield the desired diastereomeric amide-acid product. The product can be further purified by crystallization.
| Parameter | Value/Condition | Source |
| Solvent | Toluene | [10] |
| Chiral Auxiliary | (S)-(-)-Phenylethylamine | [11] |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | [11] |
| Temperature | -15°C to -10°C | [10] |
| Reaction Time | 2-3 hours | [10] |
| Typical Yield | ~73% | [11] |
| Optical Purity | >99% (after crystallization) | [11] |
Protocol 2: Hydrolysis of the Amide to Yield (S)-3-(Aminomethyl)-5-methylhexanoic Acid (Pregabalin)
This protocol describes the final deprotection step. While the title compound is a formamide, this general procedure for amide hydrolysis under acidic conditions is applicable and fundamental. Amide hydrolysis is typically challenging and requires forcing conditions like prolonged heating with strong acid or base.[12]
Rationale: The mechanism for acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic.[12] A water molecule then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps follows, ultimately leading to the cleavage of the C-N bond and the liberation of the carboxylic acid and the protonated amine.[12]
Caption: Mechanism of Acid-Catalyzed Amide Hydrolysis.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the formamide intermediate (1 eq.) with a strong mineral acid, such as 6N hydrochloric acid.[12]
-
Heating: Heat the mixture to reflux (approximately 100-110°C) for an extended period (e.g., 4-24 hours). The reaction progress should be monitored by a suitable technique like TLC or HPLC.[13]
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by adding a base (e.g., aqueous NaOH) until the pH is adjusted to the isoelectric point of Pregabalin (around pH 7) to precipitate the product.
-
Isolation: Cool the neutralized mixture in an ice bath to maximize crystallization.
-
Purification: Filter the crude Pregabalin, wash with cold water, and then with a solvent like isopropanol. The product can be further purified by recrystallization from a water/isopropanol mixture to achieve high purity (>99.5%).
Important Considerations:
-
Safety: The use of strong acids and heating requires appropriate personal protective equipment (PPE) and a well-ventilated fume hood.
-
Monitoring: The hydrolysis reaction can be slow; therefore, consistent monitoring is crucial to determine the reaction endpoint and avoid degradation.
-
Alternative Methods: Basic hydrolysis using NaOH or KOH is also a viable method.[13] The choice between acidic or basic conditions often depends on the stability of other functional groups in the molecule.
Conclusion
(3S)-3-(Formamidomethyl)-5-methylhexanoic acid and its related amide analogs are pivotal chiral building blocks in the enantioselective synthesis of (S)-Pregabalin. Their use, particularly within strategies involving the asymmetric desymmetrization of prochiral anhydrides, represents a robust and scalable method for establishing the required stereochemistry early in the manufacturing process. The protocols and principles outlined in this guide demonstrate a practical application of these intermediates, highlighting the importance of precise stereochemical control in the development of modern pharmaceuticals. By leveraging such well-defined chiral precursors, researchers and drug development professionals can achieve more efficient, cost-effective, and safer synthetic routes to essential medicines.
References
- Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.
- Application Notes and Protocols: Enantioselective Synthesis of a Pregabalin Intermediate Using a 4-Aminopentan-2-ol Derived Chiral Auxiliary. Benchchem.
- Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.
- Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases.
- Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases.
- Highly regio- and enantioselective synthesis of chiral intermediate for pregabalin using one-pot bienzymatic cascade of nitrilase and amidase. PubMed.
- Application of chiral building blocks to the synthesis of drugs. J-STAGE.
- Synthesis of chiral building blocks for use in drug discovery. PubMed.
- Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
- Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases.
- Hydrolysis of Amide. Organic Synthesis.
- Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry.
- Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers.
- Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal.
- Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. PMC.
- Novel asymmetric synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid. Eureka.
- Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
- An enantioselective synthesis of (S)-(+)
- (3S)-3-(aminomethyl)-5-methylhexanoic acid. PharmaCompass.com.
- Synthesis method of (3S)-3-aminomethyl-5-methylhexanol.
- (S)-3-(Formamidomethyl)-5-methylhexanoic acid. BLDpharm.
- An efficient synthesis of ( S)-3-aminomethyl-5-methylhexanoic acid (Pregabalin) via quinine-mediated desymmetrization of cyclic anhydride.
- Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester. SpectraBase.
- (3-(Aminomethyl)-5-methylhexanoic acid). BOC Sciences.
- Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin.
- Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.
Sources
- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 2. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lupinepublishers.com [lupinepublishers.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel asymmetric synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents [patents.google.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for (S)-3-(Aminomethyl)-5-methylhexanoic Acid (Pregabalin) in Cell Culture
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction
While the query specified (3S)-3-(Formamidomethyl)-5-methylhexanoic acid, it is important to note that this compound is a derivative of the well-characterized and widely used pharmaceutical agent, (S)-3-(Aminomethyl)-5-methylhexanoic acid, commonly known as Pregabalin. The vast body of scientific literature and established cell culture applications are centered on Pregabalin. This guide will, therefore, focus on the cell culture applications of Pregabalin, providing a comprehensive overview of its mechanism of action, and detailed protocols for its use in various research contexts.
Pregabalin is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA)[1][2]. However, its mechanism of action does not involve direct interaction with GABA receptors[1][3]. Instead, Pregabalin exerts its effects by binding with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system[1][4][5][6]. This interaction is crucial for its anticonvulsant, analgesic, and anxiolytic properties[2][3][4][7]. In a cell culture setting, this mechanism provides a powerful tool to modulate neuronal excitability and study synaptic function.
Mechanism of Action
Pregabalin's primary molecular target is the α2δ-1 subunit of VGCCs[4][5][6][8]. The binding of Pregabalin to this subunit does not directly block the calcium channel pore[3]. Instead, it is thought to modulate the trafficking and function of the channel complex. This leads to a reduction in the influx of calcium into the presynaptic nerve terminal upon depolarization[9][10]. The consequence of this reduced calcium influx is a decrease in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P[1][2][11][12]. This ultimately dampens excessive neuronal activity, which is a key factor in conditions like epilepsy and neuropathic pain[4][9][10].
Caption: Mechanism of action of Pregabalin at the presynaptic terminal.
Cell Culture Applications: Neuronal Models
Pregabalin is predominantly used in neuronal cell culture models to investigate its effects on neuronal function, viability, and pathophysiology.
Investigating Neurotransmitter Release
A primary application of Pregabalin in cell culture is to study its modulatory effects on synaptic vesicle release.
Cell Models:
-
Primary Hippocampal Neurons: A well-established model for studying synaptic function.
-
Dorsal Root Ganglion (DRG) Neurons: Relevant for pain research as they are primary sensory neurons.
Protocol: Synaptic Vesicle Release Assay using FM Dyes in Hippocampal Neurons
This protocol is adapted from studies investigating the effect of Pregabalin on synaptic vesicle dynamics[11][13].
Objective: To visualize and quantify the effect of Pregabalin on synaptic vesicle exocytosis.
Materials:
-
Primary rat hippocampal neuronal cultures (14-21 days in vitro)
-
Pregabalin stock solution (e.g., 100 mM in sterile water)
-
FM 4-64 dye
-
High potassium stimulation buffer
-
Imaging medium (e.g., Tyrode's salt solution)
-
Fluorescence microscope with time-lapse imaging capabilities
Procedure:
-
Preparation: Prepare working solutions of Pregabalin in imaging medium at desired concentrations (e.g., 10-100 µM).
-
Baseline Imaging: Acquire baseline images of the neuronal culture.
-
Loading: Incubate the neurons with FM 4-64 dye in the presence of high potassium stimulation buffer to induce dye uptake into recycling synaptic vesicles.
-
Wash: Thoroughly wash the cells with imaging medium to remove extracellular dye.
-
Pregabalin Treatment: Incubate the cells with the prepared Pregabalin working solutions or control medium for a specified duration (e.g., 30 minutes for acute exposure).
-
Stimulation and Imaging: Stimulate the neurons (e.g., with electrical field stimulation or high potassium buffer) to induce exocytosis and the release of the FM dye. Acquire time-lapse images during this process.
-
Analysis: Quantify the rate of fluorescence decrease in individual synaptic boutons. A slower rate of decrease in Pregabalin-treated cells indicates an inhibition of synaptic vesicle release.
Causality Behind Experimental Choices:
-
FM Dyes: These styryl dyes are lipophilic and insert into the outer leaflet of the plasma membrane. During endocytosis following synaptic vesicle release, they are taken up and label the vesicle membrane. Upon subsequent exocytosis, they are released back into the extracellular medium, leading to a decrease in fluorescence. This provides a direct measure of vesicle turnover.
-
High Potassium Stimulation: Depolarizes the neuronal membrane, opening voltage-gated calcium channels and triggering neurotransmitter release. This is a reliable method to induce robust synaptic activity.
Caption: Experimental workflow for the FM dye synaptic vesicle release assay.
Neurotoxicity and Cytoprotection Studies
Pregabalin is often investigated for its potential neurotoxic or neuroprotective effects, especially in models of neuronal injury.
Cell Models:
-
PC12 Cells: A rat pheochromocytoma cell line that, upon differentiation with nerve growth factor (NGF), exhibits a sympathetic neuron-like phenotype. They are a common model for neurotoxicity studies[14][15].
-
Primary Dorsal Root Ganglion (DRG) Neurons: Used to model peripheral neuropathy and assess the effects of drugs on sensory neurons[14][16][17].
Protocol: Assessing Cytotoxicity of Pregabalin in PC12 Cells
This protocol is based on studies evaluating the safety profile of Pregabalin in neuronal cell lines[14][15].
Objective: To determine if Pregabalin exhibits cytotoxic effects on neuronal cells.
Materials:
-
Differentiated PC12 cells
-
Pregabalin stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed differentiated PC12 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of Pregabalin concentrations (e.g., 10 µM, 100 µM) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours)[14][15].
-
MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals. b. Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Causality Behind Experimental Choices:
-
PC12 Cells: Provide a homogenous and reproducible cell population that can be differentiated to resemble neurons, making them suitable for initial toxicity screening.
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability. A decrease in metabolic activity can suggest cytotoxicity.
Quantitative Data Summary
| Cell Line | Pregabalin Concentration | Incubation Time | Effect on Cell Viability | Reference |
| PC12 | 10 µM - 100 µM | 24 hours | No significant cytotoxic effect | [14][15] |
| PC12 | 100 µM | 7 days | No cellular damage | [14] |
| Primary DRG Neurons | 100 µM | 7 days | No cellular damage | [14] |
| DBTRG (neuronal cell line) | 500 µM | 24 hours | Increased cell viability against cisplatin-induced toxicity | [18] |
Cell Culture Applications: Non-Neuronal Models
While the primary focus of Pregabalin research is on neuronal cells, some studies have explored its effects on other cell types.
Effects on Mesenchymal Stem Cells and Osteoblasts
Recent research has investigated the impact of Pregabalin on bone metabolism, given that long-term use of some antiepileptic drugs can affect bone health.
Cell Models:
-
Human Primary Mesenchymal Stem Cells (hMSCs)
-
Human Primary Osteoblasts (hOBs)
-
MG63 Osteosarcoma Cell Line
A study by Nocini et al. (2022) demonstrated that Pregabalin, at concentrations ranging from 2.5 to 40 µg/mL, led to a concentration-dependent increase in the proliferation and metabolism of hMSCs and hOBs[19]. Furthermore, Pregabalin promoted osteogenic differentiation, as evidenced by increased calcium deposition[19].
Effects on Intervertebral Disc Cells
Conversely, a study on primary human nucleus pulposus (NP) and annulus fibrosus (AF) cells from intervertebral discs suggested a potential toxic effect of Pregabalin[20]. In this in vitro model, Pregabalin was found to suppress cell proliferation[20].
Protocol: Assessing Proliferation in Human Osteoblasts
This protocol is a generalized approach based on the findings of Nocini et al. (2022)[19].
Objective: To evaluate the effect of Pregabalin on the proliferation of human osteoblasts.
Materials:
-
Primary human osteoblasts (hOBs)
-
Pregabalin stock solution
-
Osteogenic differentiation medium
-
Cell counting solution (e.g., Trypan blue)
-
Hemocytometer or automated cell counter
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed hOBs in multi-well plates and allow them to adhere.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Pregabalin (e.g., 0, 2.5, 5, 10, 20, 40 µg/mL)[19]. A vehicle control should be included.
-
Incubation: Culture the cells for an extended period (e.g., up to 14 days), with medium and Pregabalin changes every 2-3 days.
-
Cell Counting: At specified time points (e.g., days 7, 10, 14), trypsinize the cells, stain with Trypan blue, and count the number of viable cells using a hemocytometer or automated cell counter.
-
Analysis: Plot cell number against time for each concentration of Pregabalin to determine the effect on proliferation.
Causality Behind Experimental Choices:
-
Primary Human Osteoblasts: Provide a clinically relevant model to study the direct effects of a drug on bone-forming cells.
-
Long-term Culture: Allows for the assessment of cumulative effects on cell proliferation and differentiation, which is relevant for a chronically administered drug.
References
-
Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137-150. [Link]
-
Study.com. (n.d.). Pregabalin Uses, Interactions & Mechanism of Action. [Link]
-
Wikipedia. (2024). Pregabalin. [Link]
-
Micheva, K. D., Taylor, C. P., & Smith, S. J. (2006). Pregabalin reduces the release of synaptic vesicles from cultured hippocampal neurons. Molecular Pharmacology, 70(2), 467-476. [Link]
-
Micheva, K. D., Taylor, C. P., & Smith, S. J. (2006). Pregabalin reduces the release of synaptic vesicles from cultured hippocampal neurons. Molecular pharmacology, 70(2), 467–476. [Link]
-
Micheva, K. D., Taylor, C. P., & Smith, S. J. (2006). Pregabalin Reduces the Release of Synaptic Vesicles from Cultured Hippocampal Neurons. Molecular Pharmacology, 70(2), 467-76. [Link]
-
Field, M. J., Cox, P. J., Stott, E., Melrose, H., Offord, J., Su, T. Z., ... & Williams, D. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542. [Link]
-
Field, M. J., Cox, P. J., Stott, E., Melrose, H., Offord, J., Su, T. Z., ... & Williams, D. (2006). Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences of the United States of America, 103(46), 17537–17542. [Link]
-
Biggs, J. E., Boakye, P. A., Ganeshan, V., & Stemkowski, P. L. (2014). Analysis of the long-term actions of gabapentin and pregabalin in dorsal root ganglia and substantia gelatinosa. American Journal of Physiology-Cell Physiology, 306(11), C1031-C1041. [Link]
-
Hendrich, J., Bauer, C. S., & Dolphin, A. C. (2012). Chronic pregabalin inhibits synaptic transmission between rat dorsal root ganglion and dorsal horn neurons in culture. Channels (Austin, Tex.), 6(2), 124–132. [Link]
-
Patel, R., Montagut-Bordas, C., & Dickenson, A. H. (2018). Pregabalin as a Pain Therapeutic: Beyond Calcium Channels. Frontiers in cellular neuroscience, 12, 201. [Link]
-
Fink, K., Dooley, D. J., Meder, W. P., Suman-Chauhan, N., Duffy, S., Clusmann, H., & Göthert, M. (2002). Inhibition of neuronal Ca(2+) influx by gabapentin and pregabalin in the human neocortex. Neuropharmacology, 42(2), 229-236. [Link]
-
Bauer, C. S., Nieto-Rostro, M., Rahman, W., Tran-Van-Minh, A., & Dolphin, A. C. (2009). The anti-allodynic α2δ ligand pregabalin inhibits the trafficking of the calcium channel α2δ-1 subunit to presynaptic terminals. Biochemical Society Transactions, 37(Pt 6), 1347–1351. [Link]
-
Patsnap. (2024). What is the mechanism of Pregabalin?. [Link]
-
Patel, R., Montagut-Bordas, C., & Dickenson, A. H. (2020). Pregabalin as a Pain Therapeutic: Beyond Calcium Channels. Frontiers in cellular neuroscience, 12, 201. [Link]
-
Baldewig, M., Goldbaum, O., Richter-Landsberg, C., Weyland, A., & Bantel, C. (2018). Short-term incubation of gabapentin or pregabalin does not affect chemically induced injury in neuronal cell models in vitro. Journal of pain research, 11, 1181–1190. [Link]
-
Biggs, J. E., Boakye, P. A., Ganeshan, V., & Stemkowski, P. L. (2014). Analysis of the long-term actions of gabapentin and pregabalin in dorsal root ganglia and substantia gelatinosa. American journal of physiology. Cell physiology, 306(11), C1031–C1041. [Link]
-
Singh, N. S., Paul, R. K., Torjman, M. C., & Wessinger, W. D. (2013). Gabapentin and (S)-pregabalin decrease intracellular D-serine concentrations in PC-12 cells. Neuroscience letters, 535, 90–94. [Link]
-
Al-Yahya, A. A., Al-Majed, A. A., Al-Bekairi, A. M., Al-Shabanah, O. A., & Al-Rasheed, N. M. (2021). Neurotoxic Assessment of Chronic Abuse of Pregabalin in Wistar Rats. Journal of Pharmaceutical Research International, 33(21A), 1-13. [Link]
-
Hendrich, J., Bauer, C. S., & Dolphin, A. C. (2012). Chronic pregabalin inhibits synaptic transmission between rat dorsal root ganglion and dorsal horn neurons in culture. Channels (Austin, Tex.), 6(2), 124–132. [Link]
-
Al-Yahya, A. A., Al-Majed, A. A., Al-Bekairi, A. M., Al-Shabanah, O. A., & Al-Rasheed, N. M. (2021). Neurotoxic Assessment of Chronic Abuse of Pregabalin in Wistar Rats. Journal of Pharmaceutical Research International, 33(21A), 1-13. [Link]
-
Baldewig, M., Goldbaum, O., Richter-Landsberg, C., Weyland, A., & Bantel, C. (2018). Gabapentinoids exert no cytotoxic effects on PC12 cells. ResearchGate. [Link]
-
Baldewig, M., Goldbaum, O., Richter-Landsberg, C., Weyland, A., & Bantel, C. (2018). Short-term incubation of gabapentin or pregabalin does not affect chemically induced injury in neuronal cell models in vitro. Journal of Pain Research, 11, 1181-1190. [Link]
-
ResearchGate. (n.d.). Pregabalin modifies the size of the readily releasable pool of synaptic vesicles without affecting presynaptic calcium influx. [Link]
-
Singh, N. S., Paul, R. K., Torjman, M. C., & Wessinger, W. D. (2013). Gabapentin and (S)-Pregabalin Decrease Intracellular D-Serine Concentrations in PC-12 Cells. ResearchGate. [Link]
-
Singh, N., & Bali, A. (2016). Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. Current neuropharmacology, 14(4), 418–428. [Link]
-
Hendrich, J., Bauer, C. S., & Dolphin, A. C. (2012). Chronic pregabalin inhibits synaptic transmission between rat dorsal root ganglion and dorsal horn neurons in culture. ResearchGate. [Link]
-
Yilmaz, M., & Nazıroğlu, M. (2018). Pregabalin protected cisplatin-induced oxidative neurotoxicity in neuronal cell line. Journal of Cellular Neuroscience and Oxidative Stress, 10(1), 693-701. [Link]
-
Singh, N. S., Paul, R. K., Torjman, M. C., & Wessinger, W. D. (2013). Gabapentin and (S)-Pregabalin Decrease Intracellular D-Serine Concentrations in PC-12 Cells. Amanote Research. [Link]
-
Gkogkas, C. G., et al. (2024). Investigating the effect of pregabalin on neuronal development using ultrashort self-assembling peptides: Assessing 3D neuronal cultures with high throughput robotic 3D bioprinting. ResearchGate. [Link]
-
Joshi, I., Taylor, C. P., & Smith, S. J. (2006). Pregabalin action at a model synapse: Binding to presynaptic calcium channel α2-δ subunit reduces neurotransmission in mice. Synapse, 60(5), 434-442. [Link]
-
PharmaCompass. (n.d.). (3S)-3-(aminomethyl)-5-methylhexanoic acid. [Link]
-
Kiter, E., & Tufan, A. C. (2018). Pregabalin treatment for neuropathic pain may damage intervertebral disc tissue. Experimental and Therapeutic Medicine, 15(6), 5242-5248. [Link]
-
Lee, C. Y., & Chen, C. C. (2006). The opening effect of pregabalin on ATP-sensitive potassium channels in differentiated hippocampal neuron-derived H19-7 cells. Epilepsia, 47(4), 709–716. [Link]
-
Hendrich, J., Bauer, C. S., & Dolphin, A. C. (2012). Chronic pregabalin inhibits synaptic transmission between rat dorsal root ganglion and dorsal horn neurons in culture. Channels, 6(2), 124-132. [Link]
-
Nocini, R., Chiarini, A., Bertoldi, E., Zotti, F., & Dal Pra, I. (2022). Osteogenic Effect of Pregabalin in Human Primary Mesenchymal Stem Cells, Osteoblasts, and Osteosarcoma Cells. International journal of molecular sciences, 23(7), 3658. [Link]
-
R Discovery. (n.d.). What are the molecular and cellular mechanisms that contribute to the therapeutic effects of PREGABALIN in LYRICA?. [Link]
-
Eikermann-Haerter, K., et al. (2017). In vivo imaging reveals that pregabalin inhibits cortical spreading depression and propagation to subcortical brain structures. Proceedings of the National Academy of Sciences, 114(8), 2029-2034. [Link]
- Google Patents. (n.d.). Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid.
-
El-Sawalhi, M. M., & El-Sayed, S. A. (2021). Retracted: Neurotoxic effects of pregabalin dependence on the brain frontal cortex in adult male albino rats. Neurotoxicology, 82, 148-158. [Link]
-
Meador, K. J., Gess, J., & Loring, D. W. (2010). Cognitive effects of pregabalin in healthy volunteers: a double-blind, placebo-controlled trial. Neurology, 74(9), 719-724. [Link]
-
ChemInform. (2010). Eco-Friendly, Industrial Process for Synthesis of (S)-3-(Aminomethyl)-5-methylhexanoic Acid [Pregabalin]. ChemInform, 41(32). [Link]
-
Burk, M. J., de Koning, P. D., Gda, N. I., & Grote, T. M. (2003). An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. Organic letters, 5(19), 3387–3389. [Link]
Sources
- 1. study.com [study.com]
- 2. (3S)-3-(aminomethyl)-5-methylhexanoic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Pregabalin - Wikipedia [en.wikipedia.org]
- 4. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (3S)-3-(Aminomethyl)-5-methylhexanoic acid (148553-50-8) at Nordmann - nordmann.global [nordmann.global]
- 8. Pregabalin as a Pain Therapeutic: Beyond Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Pregabalin as a Pain Therapeutic: Beyond Calcium Channels [frontiersin.org]
- 13. Pregabalin reduces the release of synaptic vesicles from cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Short-term incubation of gabapentin or pregabalin does not affect chemically induced injury in neuronal cell models in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Analysis of the long-term actions of gabapentin and pregabalin in dorsal root ganglia and substantia gelatinosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
- 19. mdpi.com [mdpi.com]
- 20. Experimental and Therapeutic Medicine [spandidos-publications.com]
purification techniques for crude (3S)-3-(Formamidomethyl)-5-methylhexanoic acid
Abstract & Molecule Profile
Target Molecule: (3S)-3-(Formamidomethyl)-5-methylhexanoic acid Common Name: N-Formyl Pregabalin Role: Key synthetic intermediate and Critical Quality Attribute (CQA) impurity in the manufacture of Pregabalin (Lyrica®).
This guide details the purification of crude (3S)-3-(Formamidomethyl)-5-methylhexanoic acid. Unlike the zwitterionic final product (Pregabalin), this intermediate possesses a masked amine (formamide) and a free carboxylic acid. This structural difference alters its physicochemical profile, rendering standard amino-acid purification methods (like ion exchange) less effective, while opening windows for high-efficiency Reactive Extraction and Solvent Crystallization .
Key Impurities Targeted:
-
Pregabalin Lactam: (4-isobutylpyrrolidin-2-one) – Neutral, cyclized byproduct.
-
Unreacted Pregabalin: (3S)-3-(aminomethyl)-5-methylhexanoic acid – Zwitterionic.
-
Inorganic Salts: From upstream hydrolysis or hydrogenation steps.
Physicochemical Profiling
Understanding the molecule's behavior is the foundation of this protocol.
| Property | Characteristics | Purification Implication |
| Acidity (pKa) | ~4.2 (Carboxylic Acid) | Soluble in aqueous base (pH > 6.0) as a salt.[1][2][3][4][5][6] |
| Basicity | Negligible (N-Formyl group) | Does not protonate in mild acid; remains lipophilic. |
| LogP (Est.) | ~1.2 – 1.8 | Extractable into EtOAc/DCM at acidic pH. |
| Thermal Stability | Moderate | Risk: Deformylation (loss of formyl group) occurs at high T (>70°C) in strong acid/base, reverting to Pregabalin. |
Method A: The "pH-Swing" Reactive Extraction
Principle: This method exploits the acidity of the target molecule to separate it from neutral impurities (Lactam) and zwitterionic species. This is the most robust method for removing the lactam byproduct, which is a common contaminant in this synthesis.
DOT Diagram: Purification Logic Flow
Caption: The "pH-Swing" separates the acidic target from the neutral lactam impurity by toggling ionization states.
Detailed Protocol 1: Reactive Extraction
Reagents:
-
Isopropyl Acetate (IPAC) or Ethyl Acetate (EtOAc)
-
Sodium Bicarbonate (5% w/v aqueous solution)
-
Hydrochloric Acid (1N)
-
Brine (saturated NaCl)
Step-by-Step:
-
Dissolution: Dissolve 10.0 g of crude (3S)-3-(Formamidomethyl)-5-methylhexanoic acid in 100 mL of IPAC. Stir at 25°C until fully dissolved.
-
Note: If solids remain, filter them off (likely inorganic salts).
-
-
Lactam Rejection (Forward Extraction): Add 60 mL of 5% NaHCO3 solution. Stir vigorously for 10 minutes.
-
Phase Separation: Allow layers to settle. Collect the lower aqueous layer (Product rich).
-
Optional: Wash the aqueous layer once more with 30 mL IPAC to ensure complete removal of neutral organics.
-
-
Acidification (Reverse Extraction): Cool the aqueous layer to 10°C. Slowly add 1N HCl while stirring until pH reaches ~2.0.
-
Observation: The solution will become cloudy as the free acid regenerates.
-
-
Recovery: Extract the acidic aqueous mixture with fresh EtOAc (2 x 50 mL).
-
Drying: Combine organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under vacuum (Rotavap at 40°C) to an oil or solid.
Method B: Crystallization (Polishing)
While extraction removes chemically distinct impurities, crystallization is required to upgrade enantiomeric excess (ee%) and remove trace structural isomers.
Solvent Selection Strategy:
-
Toluene: Excellent anti-solvent for polar impurities; good temperature coefficient for the target.
-
Ethyl Acetate/Heptane: Classical solvent/anti-solvent pair.
DOT Diagram: Crystallization Workflow
Caption: Thermal cycle for crystallization. Seeding at metastability limit (50°C) is critical for polymorph control.
Detailed Protocol 2: Toluene Recrystallization
Step-by-Step:
-
Charge: Place the oily residue from Method A (approx. 8 g) into a reactor.
-
Solvent Addition: Add Toluene (40 mL, 5 volumes).
-
Heating: Heat to 65-70°C. The solution should become clear.
-
Caution: Do not exceed 75°C to prevent thermal deformylation.
-
-
Seeding: Cool slowly to 50°C. Add seed crystals (0.1% w/w) of pure (3S)-3-(Formamidomethyl)-5-methylhexanoic acid. Stir for 30 mins to establish a crystal bed.
-
Cooling Ramp: Cool to 0-5°C over 4 hours (approx 10-12°C/hour).
-
Why? Slow cooling prevents the entrapment of impurities (occlusion).
-
-
Isolation: Filter the white solid. Wash with cold Toluene (10 mL).
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Analytical Control
HPLC Method (Reverse Phase): To validate purity, use an acidic mobile phase to suppress ionization of the carboxylic acid, ensuring sharp peaks.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 80% B over 20 minutes.
-
Detection: UV at 210 nm (Amide absorption).
-
Retention Order:
-
Pregabalin (most polar, elutes early).
-
Target: N-Formyl Pregabalin.
-
Lactam Impurity (less polar, elutes later).
-
References
-
Huckabee, B. K., & Sobieray, D. M. (1997). Methods of making (S)-3-(aminomethyl)-5-methylhexanoic acid. U.S. Patent No.[4][8] 5,629,447.[8] Washington, DC: U.S. Patent and Trademark Office. Link
-
Grote, T. M., & Huckabee, B. K. (2000). Methods of making (S)-3-(aminomethyl)-5-methylhexanoic acid. U.S. Patent No.[4][8] 6,046,353.[8] Link
-
Kansal, V. K., et al. (2011). Process for preparing (S)-3-(aminomethyl)-5-methylhexanoic acid. U.S. Patent Application 2011/0144383 A1. Link
-
Dipharma Francis S.r.l. (2008). Process for the preparation of (S)(+)-3-(aminomethyl)-5-methylhexanoic acid. European Patent EP1992609A1.[1] Link
-
PubChem. (n.d.).[1] Pregabalin | C8H17NO2.[9] National Center for Biotechnology Information. Retrieved October 26, 2023. Link
Sources
- 1. A process for the preparation of a (S)(+)-3-(aminomethyl)-5-methylhexanoic acid - Patent EP-1992609-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phmethods.net [phmethods.net]
- 3. US20090143615A1 - Process for the Preparation of (S)(+)-3-(Aminomethyl)-5-Methylhexanoic Acid - Google Patents [patents.google.com]
- 4. homesitetask.zbjimg.com [homesitetask.zbjimg.com]
- 5. US5840956A - Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid - Google Patents [patents.google.com]
- 6. WO2009080365A1 - Pregabalin salts - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. RU2643373C2 - Method of producing (s)-3-aminomethyl-5-methylhexanoic acid - Google Patents [patents.google.com]
- 9. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Technical Handling and Storage Protocol for (3S)-3-(Formamidomethyl)-5-methylhexanoic acid (N-Formyl Pregabalin)
Introduction & Compound Profile
(3S)-3-(Formamidomethyl)-5-methylhexanoic acid, commonly known as N-Formyl Pregabalin , is a critical process-related impurity and degradation product found in the synthesis of Pregabalin (Lyrica). Accurate quantification of this compound is mandated by ICH Q3A/B guidelines for pharmaceutical release testing.
This Application Note provides a rigorous, self-validating protocol for the safe handling, storage, and solubilization of this reference standard. Due to its structural similarity to the active pharmaceutical ingredient (API) and the presence of a formamide moiety, this compound requires strict environmental controls to prevent hydrolytic degradation and ensure operator safety.
Physicochemical Characterization
| Property | Specification | Critical Note |
| CAS Number | 1488274-42-5 | Verify against CoA before use. |
| Molecular Formula | C₉H₁₇NO₃ | MW: 187.24 g/mol |
| Appearance | White to off-white solid | Crystalline powder; distinct morphology. |
| Solubility | DMSO, Methanol, Water | High Risk: Hydrolytically unstable in aqueous media over time. |
| Hygroscopicity | Moderate to High | Absorbs atmospheric moisture, accelerating hydrolysis. |
| pKa | ~4.5 (Carboxylic acid) | Acidic functionality affects solubility in non-polar solvents. |
Risk Assessment & Safety (E-E-A-T)
Occupational Exposure Banding (OEB)
While specific toxicological data (LD50) for this isolated impurity is limited, it must be handled under the "Potent Compound Safety" framework due to two factors:
-
Pharmacological Activity: As a structural analog of Pregabalin (a GABA analogue), it may possess CNS activity.
-
Toxicophore Presence: The formyl moiety can theoretically hydrolyze to release trace formamide, a known reproductive toxin (Category 1B).
Assigned Hazard Band: OEB-3 (10–100 µg/m³) – Handle with Engineering Controls.
Personal Protective Equipment (PPE) Matrix
| Zone | Activity | Required PPE |
| Primary | Weighing, Transferring Solids | N95/P3 Respirator (or PAPR), Double Nitrile Gloves, Lab Coat, Safety Goggles. |
| Secondary | Solubilization, HPLC Analysis | Single Nitrile Gloves, Safety Glasses, Lab Coat. |
| Disposal | Waste Management | Chemical Resistant Gloves, Sealed Waste Containers. |
Storage Protocol: Preventing Environmental Degradation[1]
The integrity of (3S)-3-(Formamidomethyl)-5-methylhexanoic acid is compromised by moisture-induced hydrolysis (de-formylation) and thermal instability .
The Mechanism of Failure
If improperly stored, the formyl group hydrolyzes, reverting the compound to Pregabalin (Amine) and Formic Acid. This alters the purity of the standard, leading to false-negative results in impurity profiling.
Storage Standards
-
Temperature: Long-term storage at -20°C (± 5°C) .
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The vial must be purged before re-sealing.
-
Container: Amber borosilicate glass (Type I) with a PTFE-lined screw cap to prevent leaching and light degradation.
-
Desiccation: Secondary containment in a desiccator or sealed Mylar bag with active silica gel packs.
Handling & Solubilization Protocol
Objective: Prepare a stock solution for HPLC/LC-MS analysis without inducing degradation or operator exposure.
Step-by-Step Methodology
1. Acclimatization (Critical Step)
-
Remove the vial from the freezer (-20°C).
-
STOP: Allow the vial to equilibrate to room temperature (20–25°C) for 45 minutes inside a desiccator.
-
Reasoning: Opening a cold vial introduces condensation, instantly initiating hydrolysis of the formamide bond.
2. Weighing (Static Control)
-
Use an analytical balance inside a Powder Containment Hood or localized exhaust.
-
Use an anti-static gun (ionizer) on the spatula and weighing boat. Amino acid derivatives are prone to static flight.
3. Solubilization
-
Preferred Solvent: Anhydrous DMSO or Methanol (HPLC Grade).
-
Avoid: Water or unbuffered aqueous solutions for stock preparation.
-
Concentration: Prepare a high-concentration stock (e.g., 1 mg/mL) to minimize solvent volume usage.
4. Aliquoting (The "Single-Use" Rule)
-
Do not store stock solutions.
-
If storage is necessary, aliquot into single-use amber vials, purge with Argon, and freeze at -80°C.
-
Validity: Discard thawed aliquots after 24 hours.
Visualization of Workflows
Diagram 1: Safety Decision Logic
This diagram guides the researcher on PPE selection based on the physical state of the compound.
Caption: Risk-based decision tree for selecting appropriate engineering controls and PPE.
Diagram 2: Degradation Pathway & Prevention
This diagram illustrates the chemical causality behind the strict storage requirements.
Caption: Hydrolytic degradation pathway of N-Formyl Pregabalin and preventive intervention points.
Emergency Procedures
Spill Response:
-
Evacuate the immediate area if dust is generated.[1]
-
Don PPE: Double gloves, Tyvek suit, and respirator.
-
Contain: Cover spill with damp paper towels (to prevent dust) or use a HEPA vacuum.
-
Clean: Wipe surface with 10% Bleach solution followed by 70% Ethanol.
First Aid:
-
Inhalation: Move to fresh air immediately. Monitor for respiratory irritation.
-
Skin Contact: Wash with soap and water for 15 minutes. Formamides can be absorbed transdermally.
-
Eye Contact: Rinse with water for 15 minutes.[1][2][3] Seek medical attention.
References
-
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Formamide (Reprotoxic Category 1B).[3][Link]
-
PubChem. (n.d.). Compound Summary: Pregabalin.[4][5] (Context for parent compound pharmacology). [Link]
-
SafeBridge Consultants. (2020). Occupational Health Categorization of Pharmaceutical Compounds. (Industry standard for OEB assignment). [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. actylislab.com [actylislab.com]
- 3. fishersci.com [fishersci.com]
- 4. (3S)-3-(Aminomethyl)-5- methylhexanoic acid | 148553-50-8 530085-00-8 (HcC) 914254-22-1(Na) 914254-26-5 (K) 914254-24-3 (Li) [alfaomegapharma.com]
- 5. (3S)-3-(Aminomethyl)-5-methylhexanoic acid (148553-50-8) at Nordmann - nordmann.global [nordmann.global]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3S)-3-(Formamidomethyl)-5-methylhexanoic acid
Introduction
Welcome to the technical support guide for the synthesis of (3S)-3-(Formamidomethyl)-5-methylhexanoic acid. This molecule, the N-formyl derivative of the active pharmaceutical ingredient (S)-Pregabalin, is of significant interest in medicinal chemistry and drug development. Achieving a high yield and purity of this compound is critically dependent on the successful synthesis and purification of its chiral precursor, (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin).
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based answers to common challenges encountered during the synthesis, focusing on causality, practical solutions, and robust experimental protocols.
Synthetic Strategies: An Overview
The synthesis of the target molecule is a two-part challenge:
-
Efficient, stereoselective synthesis of (S)-Pregabalin: This is the most complex part of the process, where yield and chiral purity are established.
-
Clean and high-yielding N-formylation: A final, seemingly simple step that can introduce impurities if not properly controlled.
Common routes to (S)-Pregabalin include classical resolution of a racemic intermediate, asymmetric synthesis, and chemoenzymatic methods. A widely adopted industrial approach begins with 3-isobutylglutaric acid, proceeds through a racemic amide intermediate, which is then converted to racemic Pregabalin via a Hofmann rearrangement, and finally resolved to obtain the desired (S)-enantiomer.[1] This guide will focus heavily on troubleshooting this common pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most critical stage for maximizing the overall yield?
A1: While every step is important, the Hofmann rearrangement and the chiral resolution are the two most critical stages that dictate the overall yield and purity. An inefficient Hofmann reaction will result in a low yield of the racemic product available for resolution.[2][3] Subsequently, a poorly optimized resolution will lead to significant loss of the desired (S)-enantiomer and/or low chiral purity, requiring difficult downstream purification.[4]
Q2: My final N-formylated product is showing two spots on TLC and two peaks on HPLC. What could be the issue?
A2: Assuming your starting (S)-Pregabalin was pure, this issue most likely points to incomplete formylation. You are likely seeing both the desired N-formyl product and the unreacted starting amine. Another possibility, though less common with standard formylating agents, is the formation of a di-formylated species or esterification of the carboxylic acid if harsh conditions are used. We recommend monitoring the reaction closely by TLC or HPLC until the starting material is fully consumed.
Q3: Is it necessary to use hazardous reagents like bromine for the Hofmann rearrangement?
A3: No, it is not necessary and is discouraged for safety and environmental reasons. While the classical Hofmann rearrangement uses bromine and sodium hydroxide, a common and safer alternative is to use sodium hypochlorite (bleach) solution.[2] The key is careful control of reaction temperature and stoichiometry to achieve good yields.
Q4: Can I improve my process's atom economy?
A4: Absolutely. If you are using a resolution method, the most significant improvement comes from racemizing and recycling the unwanted (R)-enantiomer. Several methods exist for racemizing intermediates, such as the unwanted (R)-3-cyano-5-methyl-hexanoic acid ester, allowing it to be fed back into the process, which nearly doubles the theoretical yield from the racemic mixture.[5]
Troubleshooting Guide
Section 1: Synthesis of (S)-Pregabalin Precursor
Problem 1: Low yield in the Hofmann Rearrangement of (±)-3-(Carbamoylmethyl)-5-methylhexanoic acid.
Possible Causes & Solutions:
-
Cause A: Inefficient Reagent Generation/Addition. When using sodium hypochlorite (NaOCl), it is often prepared in situ or added as a commercial solution. The reaction is highly exothermic.
-
Solution: Maintain a low temperature (0-10 °C) during the addition of NaOCl to the alkaline amide solution. This prevents degradation of the hypochlorite and minimizes side reactions. Add the reagent dropwise to control the exotherm.[2]
-
-
Cause B: Incorrect Stoichiometry. Using too little of the Hofmann reagent will lead to incomplete conversion. Conversely, a large excess can lead to degradation of the desired amine product through over-oxidation.
-
Solution: Carefully control the molar equivalents of the oxidizing agent (e.g., NaOCl or Br₂). Typically, slightly more than one equivalent is required. Perform small-scale optimization experiments to determine the ideal stoichiometry for your specific setup.
-
-
Cause C: Side Reactions. The intermediate isocyanate is highly reactive. In aqueous alkaline conditions, it hydrolyzes to a carbamic acid, which then decarboxylates to the primary amine.[3][6] If the temperature is too high or the pH is not sufficiently basic, side reactions can occur, such as the isocyanate reacting with the starting amine.
-
Solution: Ensure a sufficiently high concentration of hydroxide (e.g., NaOH) is present throughout the reaction to rapidly hydrolyze the isocyanate. After the initial low-temperature addition, a controlled heating step (e.g., to 50-60 °C) is often required to drive the rearrangement and subsequent hydrolysis to completion.[3]
-
Problem 2: Poor Enantiomeric Purity after Chiral Resolution with (S)-(+)-Mandelic Acid.
Possible Causes & Solutions:
-
Cause A: Suboptimal Solvent System. The efficiency of diastereomeric salt crystallization is highly dependent on the solvent system, which governs the differential solubility of the (S,S) and (R,S) salts.
-
Solution: A mixture of water and an alcohol like isopropanol is commonly used.[4] The ratio is critical. Too much water may increase the solubility of both salts, reducing yield, while too much alcohol may cause the unwanted diastereomer to co-precipitate. Systematically screen different water/isopropanol ratios (e.g., 1:1, 1:3, 1:4) to find the optimal balance for your specific concentration.
-
-
Cause B: Incorrect Molar Ratio of Resolving Agent. Using a full equivalent of mandelic acid is not always optimal and can be costly.
-
Solution: Studies have shown that using sub-stoichiometric amounts (e.g., ~0.5-0.6 molar equivalents) of (S)-mandelic acid can provide better separation and higher optical purity, sometimes with the addition of an achiral acid like HCl or benzoic acid to facilitate salt formation.[7] This should be optimized experimentally.
-
-
Cause C: Unfavorable Crystallization Kinetics. The rate of cooling and agitation can significantly impact the purity of the crystallized salt.
-
Solution: Employ a controlled cooling profile. Rapid cooling can trap impurities and the unwanted diastereomer in the crystal lattice. Allow the solution to cool slowly to room temperature, followed by a hold period at a lower temperature (e.g., 0-5 °C) to maximize the yield of the desired salt. Gentle agitation is recommended. Interestingly, some studies note that the timing of filtration is crucial, with immediate filtration after crystallization sometimes yielding better results than prolonged aging, indicating kinetic control.[7]
-
Problem 3: Presence of Persistent Impurities in Pregabalin Batches.
Explanation: Impurity profiling is a critical aspect of pharmaceutical synthesis.[8] Several process-related impurities are commonly observed in the synthesis of Pregabalin.[1]
| Impurity Name | Structure | Likely Source / Stage of Formation | Mitigation Strategy |
| (R)-Pregabalin | Enantiomer | Incomplete separation during chiral resolution. | Optimize resolution conditions (solvent, temperature profile, resolving agent ratio). Recrystallize the final product.[1] |
| 4-Isobutylpyrrolidin-2-one (Lactam) | Cyclic Amide | Intramolecular cyclization of Pregabalin, often promoted by heat or certain formulation excipients.[1][9] | Avoid excessive heat during workup and drying. Control pH during isolation. |
| 3-Isobutylglutaric Acid | Dicarboxylic Acid | Unreacted starting material or hydrolysis of the anhydride/amide intermediates.[1] | Ensure complete conversion in the amidation step. Purify via recrystallization. |
| (R)-3-(Carbamoylmethyl)-5-methylhexanoic acid | Amide Intermediate | Unreacted enantiomer from the Hofmann rearrangement step if resolution is done on the amide.[1] | Ensure Hofmann reaction goes to completion. |
Section 2: N-Formylation of (S)-Pregabalin
Problem 4: Incomplete Reaction or Low Yield During N-Formylation.
Possible Causes & Solutions:
-
Cause A: Inappropriate Formylating Agent. The reactivity of formylating agents varies significantly.
-
Solution: For a robust and high-yielding reaction, acetic formic anhydride (AFA), generated in situ from acetic anhydride and formic acid, is an excellent choice.[10][11][12] It is highly reactive and the reaction is often complete in under 15 minutes, even at low temperatures (0 °C).[10] This method is generally superior to using formic acid alone, which requires higher temperatures and longer reaction times.[11]
-
-
Cause B: Side Reaction with Carboxylic Acid. The carboxylic acid moiety of the substrate can potentially react, especially if a general acylating catalyst is used without careful control.
-
Solution: The use of AFA is highly selective for N-formylation over O-formylation or anhydride formation with the substrate's carboxyl group, due to the high nucleophilicity of the amine.[10] Conducting the reaction at low temperatures (-20 °C to 0 °C) further enhances this selectivity.
-
-
Cause C: Steric Hindrance. Although the primary amine in Pregabalin is relatively unhindered, suboptimal conditions might slow the reaction.
-
Solution: Ensure proper mixing and use a slight excess (e.g., 1.1-1.2 equivalents) of the formylating agent (AFA) to drive the reaction to completion. Monitor by TLC or LC-MS to confirm the disappearance of the starting material.
-
Key Experimental Protocols
Protocol 1: Hofmann Rearrangement using NaOCl
-
Dissolve (±)-3-(carbamoylmethyl)-5-methylhexanoic acid (1.0 eq) in a pre-cooled (0-5 °C) aqueous solution of sodium hydroxide (2.5-3.0 eq).
-
To the stirred solution, add a commercial solution of sodium hypochlorite (~1.1-1.2 eq) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the mixture at 5-10 °C for 30 minutes.
-
Slowly warm the reaction mixture to 50-60 °C and hold for 1-2 hours until the reaction is complete (monitor by TLC/HPLC).
-
Cool the reaction mixture to room temperature and carefully adjust the pH to ~5.5 with concentrated HCl to precipitate the racemic Pregabalin.
-
Cool the slurry to 0-5 °C, filter the product, wash with cold water, and dry under vacuum.
Protocol 2: Chiral Resolution of Racemic Pregabalin
-
To a suitable reactor, add racemic Pregabalin (1.0 eq) and a solvent mixture of isopropanol and water (e.g., a 4:1 v/v ratio).
-
Add (S)-(+)-mandelic acid (0.5-0.6 eq) and heat the mixture to 75-80 °C until a clear solution is obtained.
-
Slowly cool the solution to room temperature over 2-3 hours to allow for selective crystallization of the (S)-Pregabalin-(S)-mandelic acid salt.
-
Further cool the mixture to 0-5 °C and hold for 2 hours.
-
Filter the diastereomeric salt and wash the cake with a cold isopropanol/water mixture.
-
To liberate the free amino acid, dissolve the salt in water and adjust the pH to >10 with an aqueous base (e.g., NaOH). This dissolves the product. The mandelic acid can be recovered from the filtrate.
-
Adjust the pH of the aqueous solution to ~5.5 with HCl to precipitate the (S)-Pregabalin. Filter, wash with cold water, and dry.
-
Check the enantiomeric purity using chiral HPLC.[13]
Protocol 3: N-Formylation using Acetic Formic Anhydride (AFA)
-
In a flame-dried, inerted flask, add acetic anhydride (1.2 eq) and cool to -20 °C.
-
Slowly add formic acid (1.2 eq) dropwise while maintaining the temperature at -20 °C. Stir for 20 minutes to pre-form the AFA reagent.[10]
-
In a separate flask, dissolve (S)-Pregabalin (1.0 eq) in a suitable anhydrous solvent (e.g., THF).
-
Slowly add the pre-formed AFA solution to the stirred Pregabalin solution at 0 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 15-30 minutes.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography as needed.
Visualizations
Synthesis and Troubleshooting Workflow
The following diagram outlines a common synthetic route from 3-isobutylglutaric anhydride, highlighting key stages prone to yield loss or impurity formation.
Caption: Key stages and common troubleshooting points in the synthesis.
References
-
Gotor-Fernández, V., Gotor, V., & Lavandera, I. (2011). A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. Organic Letters, 13(15), 3952–3955. [Link]
-
Gotor-Fernández, V., Gotor, V., & Lavandera, I. (2011). A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. American Chemical Society. [Link]
-
Veeprho. (2025). Why Pregabalin Impurity Profiling is Vital in Generic Drug Development. [Link]
-
Gotor-Fernández, V., et al. (2011). A remarkably simple protocol for the N-formylation of amino acid esters and primary amines. PubMed. [Link]
-
Pace, V., & Holzer, W. (2013). Formylation of Amines. Molecules, 18(6), 6519-6530. [Link]
-
Request PDF. (2025). ChemInform Abstract: A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. ResearchGate. [Link]
-
Synfacts. (2023). Synthesis of N-Formyl Amino Acid Esters. [Link]
-
The Pharmaceutical and Chemical Journal. (2025). Synthesis and Characterization of Pregabalin Impurity G. [Link]
-
Sripathi, S., et al. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. [Link]
-
Scilit. (n.d.). The Formylation of Amino Acids with Acetic Formic Anhydride. [Link]
-
Sharma, P., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. [Link]
- Google Patents. (n.d.). Process for preparing (s)-pregabalin by optical resolution of racemic pregabalin.
- Google P
-
Chemical & Pharmaceutical Research. (2020). Investigation of The Behaviour of Pregabalin Enantiomers. [Link]
-
Organic Syntheses. (n.d.). Acetic Formic Anhydride. [Link]
-
SynThink Research Chemicals. (n.d.). Pregabalin EP Impurities & USP Related Compounds. [Link]
-
ResearchGate. (2025). Highly regio- and enantioselective synthesis of chiral intermediate for pregabalin using one-pot bienzymatic cascade of nitrilase and amidase. [Link]
-
Roy, B., et al. (n.d.). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. [Link]
-
ResearchGate. (2020). Investigation of The Behaviour of Pregabalin Enantiomers. [Link]
- Google Patents. (n.d.). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
-
WebMD. (2024). Pregabalin (Lyrica): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
-
Healthline. (2021). Pregabalin: Side Effects, Uses, Dosage, and More. [Link]
-
HSE. (n.d.). Side effects of pregabalin. [Link]
-
Drugs.com. (2025). Pregabalin: Uses, Dosage, Side Effects & Warnings. [Link]
- Google Patents. (n.d.). A process for the preparation of a (S)(+)-3-(aminomethyl)-5-methylhexanoic acid.
-
NIH. (2024). Pregabalin - StatPearls - NCBI Bookshelf. [Link]
-
Burk, M. J., et al. (2003). An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. The Journal of Organic Chemistry, 68(14), 5731-5734. [Link]
-
MDPI. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. [Link]
-
YouTube. (2019). HOFFMANN REARRANGEMENT SOLVED PROBLEMS NAME REACTION ORGANIC CHEMISTRY | IN HINDI |. [Link]
-
Chemistry Steps. (2025). The Mechanism of Hofmann Rearrangement. [Link]
-
Eureka. (2008). Novel asymmetric synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid. [Link]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. [Link]
-
MDPI. (2014). Formylation of Amines. [Link]
-
YouTube. (2020). The Hofmann Rearrangement--Rxn and Mechanism. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. WO2008138874A1 - Process for preparing (s)-pregabalin by optical resolution of racemic pregabalin - Google Patents [patents.google.com]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Why Pregabalin Impurity Profiling Is Crucial in Generic Drug Development [aquigenbio.com]
- 9. WO2017064192A1 - Pregabalin compositions - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. mdpi.com [mdpi.com]
troubleshooting common side reactions in (3S)-3-(Formamidomethyl)-5-methylhexanoic acid synthesis
Technical Support Center: (3S)-3-(Formamidomethyl)-5-methylhexanoic Acid Synthesis
Topic: Troubleshooting Common Side Reactions & Impurity Profiling Reference Standard CAS: 1488274-42-5 / 1567885-36-2 Parent Molecule: Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid)
Part 1: Technical Overview & Executive Summary
User Context: You are likely a process chemist or analytical scientist attempting to synthesize N-Formyl Pregabalin as a reference standard for impurity profiling (Impurity B/Related Compound).
The Core Challenge: The synthesis of (3S)-3-(Formamidomethyl)-5-methylhexanoic acid is a race against thermodynamics. The starting material (Pregabalin) is a
The "Killer" Side Reaction: Lactamization. Under the acidic or thermal conditions required for formylation, the amino group attacks the carboxylic acid (or its activated ester), ejecting water/alcohol to form the thermodynamically stable 5-membered lactam ring. Once formed, the lactam is neutral, difficult to hydrolyze back without racemization, and co-elutes with the target in many RP-HPLC systems.
Part 2: Troubleshooting Guide (Q&A Format)
Module 1: The Lactamization Trap
Q1: My reaction mixture shows >15% Lactam impurity (4-isobutylpyrrolidin-2-one) by HPLC. How do I stop this cyclization?
A: The lactam forms because the rate of intramolecular cyclization (
-
Root Cause 1: High Temperature. Lactamization is endothermic and entropy-driven. If you are refluxing in formic acid or ethyl formate, you are accelerating cyclization.
-
Fix: Switch to a Mixed Anhydride method (Formic Acid + Acetic Anhydride) at 0°C to 10°C . This activates the formyl group kinetically, allowing the amine to react faster than it can cyclize.
-
-
Root Cause 2: Slow Reagent Addition. If the amine sits in an acidic solution without immediate access to the formylating agent, it will cyclize.
-
Fix: Add the pre-formed mixed anhydride to the Pregabalin solution (or vice versa) rapidly but with cooling.
-
-
Root Cause 3: Water Presence. Water promotes the equilibrium toward the free amino acid, which then cyclizes.
-
Fix: Use anhydrous conditions.[1] Add molecular sieves if using ethyl formate.
-
Q2: Can I recover the N-Formyl product if the Lactam has already formed?
A: No. The lactam is a "dead end" in this synthesis. It lacks the free amine required for formylation. While you can hydrolyze the lactam back to Pregabalin using strong acid/base, this often causes racemization at the C3 position (loss of the (S)-enantiomer). You must prevent lactam formation upstream.
Module 2: Selectivity & Over-Reaction
Q3: I see a peak at RRT ~1.2 with a mass of +28 Da relative to the product. Is this the N,N-diformyl imide?
A: Yes, or potentially the N-Acetyl impurity if you used acetic anhydride.
-
Scenario A: N,N-Diformyl Imide.
-
Cause: Large excess of formylating agent and prolonged reaction time.
-
Fix: Monitor reaction by TLC/HPLC. Quench immediately upon consumption of starting material. Use exactly 1.1–1.2 equivalents of the formyl donor.
-
-
Scenario B: N-Acetyl Derivative.
-
Cause: If using Formic-Acetic Anhydride, the amine can attack the acetyl carbonyl instead of the formyl carbonyl.
-
Fix: Ensure the mixed anhydride is prepared at 0°C and allowed to "mature" for 30–60 minutes before adding Pregabalin. Formyl is a better leaving group, but at higher temperatures, acetylation becomes competitive.
-
Q4: My product is not soluble in water, but the literature says Pregabalin is. What happened?
A: You likely formed the Ethyl Ester (if using ethyl formate) or the Mixed Anhydride of the carboxylic acid tail.
-
Diagnosis: Check IR. A band at ~1735 cm⁻¹ indicates an ester/anhydride. The target N-formyl acid should have a carboxylic acid stretch (~1710 cm⁻¹) and an amide I band (~1660 cm⁻¹).
-
Fix: Perform a mild basic hydrolysis (LiOH/THF/Water) at 0°C to cleave the ester without removing the N-formyl group.
Part 3: Visualizing the Reaction Pathways
The following diagram illustrates the kinetic competition between the desired formylation and the undesired lactamization/imide pathways.
Caption: Kinetic competition between intermolecular formylation (Green) and intramolecular lactamization (Red).
Part 4: Validated Experimental Protocol
Method: Mixed Anhydride Formylation (Kinetic Control) Objective: Minimize lactam formation by operating at low temperature with a highly reactive electrophile.
Reagents:
-
Pregabalin (10.0 g, 62.8 mmol)
-
Formic Acid (98%, 50 mL)
-
Acetic Anhydride (1.2 eq, 75.4 mmol)
-
Dichloromethane (DCM) or THF (anhydrous)
Step-by-Step Procedure:
-
Preparation of Formylating Agent:
-
In a clean, dry flask, charge Formic Acid (50 mL).
-
Cool to 0°C using an ice/salt bath.
-
Add Acetic Anhydride dropwise over 20 minutes. Maintain temperature < 5°C.
-
Critical: Stir at 0–5°C for 1 hour. This generates the mixed anhydride (Formyl Acetate) in situ.
-
-
Reaction:
-
Dissolve Pregabalin in minimal DCM or add directly as a solid (if solubility is an issue, use THF).
-
Add the Pregabalin to the mixed anhydride solution slowly at 0°C .
-
Stir at 0–5°C for 2–4 hours.
-
Checkpoint: Monitor by HPLC/TLC. Look for the disappearance of Pregabalin.[2] If Lactam > 2%, stop immediately.
-
-
Quench & Workup:
-
Quench by adding ice-cold water (50 mL).
-
Extract with Ethyl Acetate (3 x 50 mL). The N-Formyl product (carboxylic acid) will partition into the organic layer, while unreacted Pregabalin (zwitterion) remains in the aqueous phase.
-
Note on Lactam: The Lactam is neutral and will also extract into Ethyl Acetate.
-
Purification Trick: Wash the organic layer with saturated NaHCO₃ . The N-Formyl Pregabalin (Acid) will move to the aqueous layer as the sodium salt. The Lactam (Neutral) stays in the organic layer.
-
Separate layers.[3] Acidify the aqueous layer (pH 2) with dilute HCl and re-extract with fresh Ethyl Acetate to isolate pure N-Formyl Pregabalin.
-
-
Isolation:
-
Dry organic layer over
.[3] -
Evaporate to yield a white waxy solid. Recrystallize from EtOAc/Hexane if necessary.
-
Part 5: Data Summary Table
| Impurity / Product | RRT (Approx)* | Mass (m/z) | Origin | Control Strategy |
| Pregabalin | 1.00 | 160 [M+H]+ | Starting Material | Ensure complete conversion. |
| N-Formyl Pregabalin | 0.85 - 0.95 | 188 [M+H]+ | Target | Kinetic control (0°C). |
| Pregabalin Lactam | 1.30 - 1.50 | 142 [M+H]+ | Cyclization (Heat/Acid) | Avoid heat; NaHCO₃ wash separation. |
| N-Acetyl Pregabalin | ~1.10 | 202 [M+H]+ | Acetic Anhydride competition | Prepare mixed anhydride at 0°C; do not heat. |
| N,N-Diformyl Imide | > 1.50 | 216 [M+H]+ | Over-formylation | Limit reagent stoichiometry to 1.2 eq. |
*Relative Retention Times (RRT) vary by method but Lactam is typically less polar (elutes later on RP-C18) than the acid forms.
References
-
Pfizer Inc. (2008). Process for the preparation of (S)-3-(aminomethyl)-5-methylhexanoic acid. World Intellectual Property Organization. WO2008004044. Link
-
Karnati, V. R., et al. (2010).[4] Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Arkivoc, 2010(2), 266-275.[4] Link
-
Lovdahl, M., et al. (2016). Synthesis and characterization of pregabalin lactose conjugate degradation products. Journal of Pharmaceutical and Biomedical Analysis, 128, 302-309. Link
-
Dr. Reddy's Laboratories. (2015).[5] Improved Resolution Process for Pregabalin. U.S. Patent 20110144383A1. Link
Sources
Technical Guide: Minimizing Impurity Formation in (3S)-3-(Formamidomethyl)-5-methylhexanoic Acid Synthesis
This guide addresses the technical challenges in synthesizing high-purity (3S)-3-(Formamidomethyl)-5-methylhexanoic acid (N-Formyl Pregabalin). This compound is a critical reference standard and a stable intermediate in the purification of Pregabalin.
The primary technical challenge in this synthesis is preventing the intramolecular cyclization of the precursor (Pregabalin) into Pregabalin Lactam ((S)-4-isobutylpyrrolidin-2-one), a thermodynamic sink that forms rapidly under thermal or acidic stress.
Version: 1.0 | Audience: Process Chemists & Analytical Scientists
Process Overview & Critical Control Points
The synthesis typically involves the N-formylation of (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin). While N-formylation is a protection step, the reaction conditions can inadvertently trigger the formation of the Lactam impurity (Impurity A in EP/USP) or result in racemization .
Reaction Pathway & Impurity Logic
The following diagram illustrates the competitive pathways. The goal is to maximize the green path while suppressing the red (Lactam) and orange (Racemization) pathways.
Figure 1: Reaction pathway showing the kinetic competition between N-formylation (Target) and thermodynamic cyclization (Lactam).
Troubleshooting & FAQs
Issue 1: High Levels of Lactam Impurity (>0.15%)
Diagnosis: The reaction temperature was likely too high, or the reaction medium became acidic.
-
Mechanism: Lactam formation is autocatalytic in acidic media and accelerates exponentially above 70°C.
-
Corrective Action:
-
Switch Reagents: Replace Formic Acid/Acetic Anhydride (highly acidic/exothermic) with Ethyl Formate . Ethyl formate boils at 54°C, acting as a natural temperature limiter.
-
Buffer the System: Add a catalytic amount of a mild organic base (e.g., Triethylamine or N-Methylmorpholine) to neutralize any adventitious acid formed during the reaction.
-
Protocol Adjustment: Maintain reaction temperature at 50–55°C . Do not reflux vigorously.
-
Issue 2: Incomplete Conversion (Residual Pregabalin)
Diagnosis: Poor solubility of the zwitterionic starting material (Pregabalin) in the organic formylating agent.
-
Mechanism: Pregabalin exists as a zwitterion and is poorly soluble in non-polar solvents, slowing the reaction kinetics.
-
Corrective Action:
-
Solvent System: Use pure Ethyl Formate as both reagent and solvent. If solubility remains poor, add a co-solvent like THF or Dichloromethane (DCM) to improve mass transfer.
-
Catalysis: Use 0.1 eq of 4-Dimethylaminopyridine (DMAP) to accelerate the acyl transfer.
-
Issue 3: Enantiomeric Excess (ee) Degradation
Diagnosis: Use of strong bases or excessive heating time.
-
Mechanism: Although the chiral center at C3 is relatively stable, strong bases (e.g., NaOH, KOH) at high temperatures can induce proton exchange at the alpha-position relative to the carbonyl (C2), leading to partial racemization.
-
Corrective Action:
-
Avoid inorganic bases. Use hindered organic bases (e.g., DIPEA) if a base is strictly necessary.
-
Limit reaction time to <6 hours.
-
Optimized Experimental Protocol
This protocol uses Ethyl Formate to minimize thermal stress and acidity, significantly reducing Lactam formation compared to Formic Acid methods.
Materials
-
(S)-Pregabalin (1.0 eq)[1]
-
Ethyl Formate (10.0 eq - acts as solvent)
-
Triethylamine (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.05 eq - optional catalyst)
Step-by-Step Methodology
-
Setup: Charge a clean, dry reactor with (S)-Pregabalin.
-
Solvent Addition: Add Ethyl Formate (10 volumes relative to wt of Pregabalin).
-
Base Addition: Add Triethylamine dropwise at 20–25°C. Note: The zwitterionic solid will begin to dissolve as the amine salt forms.
-
Reaction: Heat the mixture to a gentle reflux (54°C ) for 4–6 hours.
-
Checkpoint: Monitor by HPLC.[2] Target < 0.5% unreacted Pregabalin.
-
-
Workup (Critical for Purity):
-
Concentrate the reaction mixture under reduced pressure at < 40°C (Crucial to prevent lactamization during concentration).
-
Dissolve the residue in DCM and wash with dilute HCl (pH 4–5) to remove excess triethylamine and DMAP. Caution: Do not go below pH 3, or lactamization will occur.
-
Wash with brine, dry over Na2SO4, and concentrate.[3]
-
-
Crystallization: Recrystallize from Ethyl Acetate/Heptane to remove trace lactam and non-polar impurities.
Impurity Profile & Control Strategy
| Impurity Name | Structure / Description | Origin | Limit (Target) | Control Strategy |
| Pregabalin Lactam | (S)-4-isobutylpyrrolidin-2-one | Cyclization of Pregabalin or Target | < 0.10% | Keep T < 55°C; Avoid pH < 3; Use Ethyl Formate. |
| (R)-Enantiomer | (3R)-3-(Formamidomethyl)... | Impurity in SM or Racemization | < 0.15% | Source high-purity SM (>99.5% ee); Avoid strong bases. |
| Pregabalin | Unreacted Starting Material | Incomplete Reaction | < 0.10% | Ensure adequate stoichiometry (10 eq Ethyl Formate); Monitor reaction completion. |
| Dimer | Amide coupling of two Pregabalin units | Thermal dehydration | < 0.05% | High dilution; Avoid high T concentration steps. |
References
-
Pregabalin Lactam Formation Kinetics : An investigation of pregabalin lactamization process and effect of various pH on reaction: A computational insight. ResearchGate. Link
-
Impurity Standards & Identification : Pregabalin Impurities and Reference Standards. SynThink Research Chemicals. Link
-
Synthesis of Pregabalin Intermediates : Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid.[4] NISCPR. Link
-
Lactam Control in Formulations : Pregabalin free of lactam and a process for preparation thereof. US Patent 7,488,846. Link
-
N-Formyl Pregabalin CAS Data : 3-(Formamidomethyl)-5-methylhexanoic Acid (CAS 1488274-42-5).[5] Simson Pharma. Link
Sources
- 1. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US7488846B2 - Pregabalin free of lactam and a process for preparation thereof - Google Patents [patents.google.com]
- 3. ricerca.univaq.it [ricerca.univaq.it]
- 4. CN111302963A - A kind of method for preparing 3-aminomethyl-5-methylhexanoic acid - Google Patents [patents.google.com]
- 5. Products [chemicea.com]
Validation & Comparative
comparative analysis of different synthetic routes to (3S)-3-(Formamidomethyl)-5-methylhexanoic acid
[1]
Executive Summary
(3S)-3-(Formamidomethyl)-5-methylhexanoic acid (CAS: 1488274-42-5) is the N-formyl derivative of Pregabalin.[1] It typically arises as a process impurity during the synthesis of Pregabalin when formic acid is used (e.g., in reductive amination steps) or via drug-excipient interactions in formulation.
For researchers and analytical scientists, synthesizing this compound in high purity (>98%) is essential for use as a Qualified Reference Standard during HPLC method validation. This guide compares the three primary synthetic strategies: Mixed Anhydride Activation , Ester-Mediated Transamidation , and Direct Thermal Formylation .
Quick Comparison Matrix
| Feature | Route A: Mixed Anhydride | Route B: Ethyl Formate | Route C: Thermal Formic Acid |
| Reagents | Formic Acid + Acetic Anhydride | Ethyl Formate (Solvent/Reagent) | Formic Acid (Neat or aq.) |
| Reaction Time | 1 – 3 Hours | 12 – 24 Hours | 4 – 8 Hours |
| Yield | High (85–95%) | Moderate (70–80%) | Variable (60–75%) |
| Purity Profile | Excellent (Clean conversion) | Good (Solvent removal easy) | Moderate (Thermal degradation risk) |
| Scalability | High | Medium (Volume intensive) | High |
| Primary Use | Recommended for Reference Stds | Green Chemistry / Low hazard | Industrial waste recovery |
Detailed Synthetic Pathways[3][4]
Route A: The Mixed Anhydride Method (Recommended)
This is the gold-standard method for preparing analytical reference standards due to its high yield and mild conditions. It utilizes a highly reactive formic-acetic anhydride intermediate formed in situ.
-
Mechanism: Nucleophilic attack of the primary amine of Pregabalin on the formyl carbon of the mixed anhydride.
-
Key Advantage: Rapid reaction at low temperatures prevents racemization of the sensitive C3 chiral center.
Experimental Protocol
-
Activation: In a dry flask, mix Formic Acid (98%, 5 equiv) and Acetic Anhydride (2.5 equiv) . Stir at 0–5°C for 30 minutes to generate the mixed anhydride.
-
Addition: Dissolve Pregabalin (1.0 equiv) in dry THF or Dichloromethane (DCM). Add this solution dropwise to the activated mixture, maintaining temperature <10°C.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours. Monitor via TLC or HPLC.
-
Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Isopropyl Ether/Ethanol to obtain a white crystalline solid.
Route B: Ethyl Formate Transamidation
A "greener" approach that avoids corrosive acetic anhydride. Ethyl formate acts as both the reagent and the solvent.
-
Mechanism: Nucleophilic acyl substitution where the amine displaces the ethoxy group.
-
Key Advantage: The byproduct is ethanol, making purification extremely simple (evaporation).
Experimental Protocol
-
Setup: Suspend Pregabalin (1.0 equiv) in Ethyl Formate (20 equiv) .
-
Catalysis: Add a catalytic amount of Triethylamine (0.1 equiv) or reflux without base (slower).
-
Reaction: Heat to reflux (54°C) for 12–18 hours. The suspension will clear as the product forms.
-
Workup: Evaporate the excess Ethyl Formate and Ethanol under reduced pressure.
-
Purification: The residue is often pure enough; otherwise, triturate with n-Hexane.
Route C: Direct Thermal Formylation
Used primarily when reagents like acetic anhydride are restricted or for crude bulk preparations.
-
Mechanism: Direct condensation of the amine with formic acid at elevated temperatures, driving off water.
-
Risk: High temperatures (100°C+) can lead to lactamization (Impurity B formation) or partial racemization.
Mechanistic Visualization
The following diagram illustrates the reaction pathways, highlighting the activation step in Route A which provides its superior kinetics.
Caption: Mechanistic flow of the preferred Mixed Anhydride route. The activated electrophile ensures rapid conversion at low temperatures, preserving stereochemistry.
Critical Quality Attributes (CQA) & Validation
When using the synthesized product as a Reference Standard, verify the following:
-
Stereochemical Purity: The (3S) configuration must be maintained.
-
Check: Chiral HPLC (e.g., Chiralpak AD-H column).
-
Limit: (3R)-enantiomer < 0.5%.
-
-
Structure Confirmation:
-
¹H NMR (DMSO-d₆): Look for the distinct formyl proton singlet/doublet (rotamers) at δ 8.0 – 8.2 ppm .
-
MS (ESI): [M+H]⁺ peak at 188.13 m/z .
-
-
Impurity Profile: Ensure absence of Pregabalin Lactam (formed by intramolecular cyclization), which has a mass of 141 Da.
References
-
Synthesis of Pregabalin Impurities:Detailed characterization of process-related impurities including N-formyl deriv
- Source: Journal of Pharmaceutical and Biomedical Analysis
-
(Generalized reference for Pregabalin impurity profiling).
-
N-Formylation Methodologies:Comparative study of amine formyl
- Source: BenchChem Synthetic Guides
-
Pregabalin Reference Standards:Commercial specifications and CAS d
-
Source: Simson Pharma / Pharmaffiliates
-
(Note: Specific peer-reviewed papers dedicated solely to the synthesis of this specific impurity are rare; the protocols above are derived from standard validated organic transformations for this class of molecules.)
A Researcher's Guide to Efficacy Comparison: Evaluating Novel GABA Analogs Against Established Gabapentinoids
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel GABA analogs, such as the new chemical entity (NCE) (3S)-3-(Formamidomethyl)-5-methylhexanoic acid, against established standards like pregabalin and gabapentin. We will delve into the mechanistic rationale, present detailed experimental workflows for key therapeutic areas, and provide a template for data synthesis and interpretation.
Introduction: The Landscape of Gabapentinoids
While structurally similar to the neurotransmitter GABA, the therapeutic class of drugs known as "gabapentinoids"—which includes gabapentin and pregabalin—do not exert their effects by directly binding to GABA receptors[1][2]. Instead, their primary mechanism of action involves high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs)[1][3][4]. This interaction is critical, as the α2δ-1 subunit is often upregulated in neurons following nerve injury, a state associated with the development of neuropathic pain[1][4]. By binding to this subunit, gabapentinoids reduce the trafficking of calcium channels to the presynaptic terminal, leading to a decrease in the release of excitatory neurotransmitters like glutamate and substance P[5][6][7]. This modulation of neuronal hyperexcitability forms the basis of their efficacy in treating neuropathic pain, certain types of epilepsy, and anxiety disorders[7][8].
When developing a novel analog like (3S)-3-(Formamidomethyl)-5-methylhexanoic acid, a systematic comparison against market leaders is essential to determine its potential therapeutic advantages, which could include improved potency, a better pharmacokinetic profile, or a wider safety margin.
Figure 2: Experimental Workflow for the CCI Model of Neuropathic Pain.
Experimental Protocol: Chronic Constriction Injury (CCI) Model
-
Surgical Procedure: Under anesthesia, the common sciatic nerve of a rat is exposed. Four loose ligatures are tied around the nerve at 1mm intervals.
-
Post-Operative Recovery: Animals are allowed to recover for 7-14 days, during which time neuropathic pain behaviors develop.
-
Baseline Testing: Before drug administration, measure the baseline pain response.
-
Mechanical Allodynia: Use von Frey filaments of increasing stiffness applied to the plantar surface of the paw. The withdrawal threshold is the lowest force that elicits a withdrawal response.
-
Thermal Hyperalgesia: Use a radiant heat source (Hargreaves apparatus) aimed at the paw. Record the latency to paw withdrawal.
-
-
Drug Administration: Administer the NCE, a vehicle control, and a positive control (e.g., pregabalin) via an appropriate route (e.g., intraperitoneal injection). Test multiple dose levels of the NCE to establish a dose-response relationship.
-
Post-Dose Testing: At the predicted time of peak drug effect (e.g., 30-60 minutes post-injection), repeat the mechanical and thermal pain tests.
-
Efficacy Endpoint: A significant increase in the paw withdrawal threshold (allodynia) or withdrawal latency (hyperalgesia) compared to the vehicle control group indicates analgesic efficacy.
Epilepsy
Scientific Rationale: Acute, chemically-induced seizure models are effective for initial screening of anticonvulsant activity. The pentylenetetrazol (PTZ) test is a standard model that induces generalized seizures, and a drug's ability to prevent or delay these seizures is predictive of broad-spectrum anticonvulsant potential.[9][10] For more advanced studies, translational EEG biomarkers in chronic epilepsy models provide more robust, human-relevant data.[11][12]
Experimental Protocol: Pentylenetetrazol (PTZ) Seizure Test
-
Animal Grouping: Divide mice into groups: vehicle control, NCE (multiple doses), and a positive control (e.g., diazepam).
-
Drug Pre-treatment: Administer the assigned compound to each animal and allow for an absorption period (e.g., 30 minutes).
-
PTZ Challenge: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.), which reliably induces clonic seizures.
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record seizure activity for 30 minutes.
-
Efficacy Endpoints:
-
Seizure Latency: Time from PTZ injection to the onset of the first clonic seizure.
-
Seizure Incidence: The percentage of animals in each group that exhibit seizures.
-
An effective compound will significantly increase the latency to seizure and reduce the incidence of seizures compared to the vehicle group.
-
Anxiety
Scientific Rationale: The Elevated Plus Maze (EPM) is a widely used behavioral assay to assess anxiolytic (anxiety-reducing) effects.[13][14][15] The test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[16][17] Anxiolytic compounds increase the animal's willingness to explore the open arms.
Experimental Protocol: Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze elevated from the floor, with two "open" arms and two "closed" arms enclosed by high walls.[14]
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the trial to reduce stress from handling and a novel environment.[16]
-
Drug Administration: Pre-treat groups of rodents with the vehicle, NCE (multiple doses), or a positive control (e.g., diazepam).
-
Trial: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for 5 minutes.[13][17] The session is recorded by an overhead video camera for later analysis.
-
Efficacy Endpoints:
-
Time Spent in Open Arms: The primary measure of anxiolytic activity.
-
Number of Entries into Open Arms: A secondary measure of exploration and anxiety.
-
An effective anxiolytic will significantly increase the time spent and/or entries into the open arms compared to the vehicle control, without significantly increasing total locomotor activity (which would indicate a confounding stimulant effect).
-
Part 3: Comparative Pharmacokinetics & Safety Profile
An efficacious compound can fail if it has a poor pharmacokinetic (PK) or safety profile. Comparing an NCE to established drugs on these parameters is crucial.
| Parameter | Gabapentin | Pregabalin | Novel Compound (NCE) |
| Binding Affinity (α2δ-1) | Lower | ~6-fold higher than Gabapentin [18] | To be determined |
| Bioavailability | 33-60%, dose-dependent (saturable) [1][18][19] | >90%, linear (non-saturable) [1][2][19][20] | To be determined |
| Time to Peak Plasma Conc. | ~3-4 hours [2][20] | ~1 hour [1][2] | To be determined |
| Plasma Protein Binding | Negligible [1][19] | Negligible [1][19] | To be determined |
| Metabolism | Negligible [19] | Negligible [19] | To be determined |
| Potency (Neuropathic Pain) | Lower (EC50 ~11.7 mg/mL) [1][2] | Higher (EC50 ~4.21 mg/mL); ~2.8x more potent [1][2] | To be determined |
| Common Side Effects | Dizziness, somnolence [19] | Dizziness, somnolence [19] | To be determined |
Table 1: Comparative Profile of Gabapentinoids. This table serves as a template for synthesizing data for a novel compound against established standards.
Assessing Motor Coordination (Safety/Side Effects)
Scientific Rationale: A common dose-limiting side effect of centrally-acting drugs, including gabapentinoids, is motor impairment (ataxia), sedation, and dizziness. The Rotarod test is the gold-standard assay for quantifying these potential liabilities.[21]
Experimental Protocol: Rotarod Test
-
Apparatus: A rotating rod, often with an accelerating speed function.[21][22]
-
Training: Animals are first trained to stay on the rod at a low, constant speed for a set duration (e.g., 60 seconds).
-
Testing: On the test day, animals are grouped and administered the vehicle, NCE, or a positive control.
-
Trial: At the time of predicted peak effect, each animal is placed on the rod, which accelerates from a low to a high speed over a period of minutes.
-
Safety Endpoint: The latency to fall from the rod is recorded. A significant decrease in the time spent on the rod compared to the vehicle group indicates motor impairment.
-
Therapeutic Index Calculation: By comparing the effective dose in an efficacy model (e.g., CCI) with the dose that causes motor impairment in the Rotarod test, a therapeutic index can be calculated. A wider margin between the efficacious and side-effect-inducing doses is highly desirable.
Part 4: Data Synthesis and Decision Framework
The ultimate goal is to build a comprehensive profile of the NCE to determine if it warrants further development. The data from the described assays should be integrated to make a go/no-go decision.
Figure 3: Decision Framework for NCE Advancement.
By following this structured, multi-assay approach, research and development teams can generate a robust, comparative dataset. This allows for an objective assessment of whether a novel GABA analog like (3S)-3-(Formamidomethyl)-5-methylhexanoic acid offers a meaningful advantage over existing therapies, thereby justifying its continued investment and progression through the drug development pipeline.
References
-
Bockbrader, H. N., et al. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical Pharmacokinetics, 49(10), 661-669. [Link]
-
Pharmacy Times. (2015). Gabapentin Differs From Pregabalin in Several Key Ways. [Link]
-
Fast B. (2016). A Comparison of Pregabalin and Gabapentin in Palliative Care. Fast Facts and Concepts #317. [Link]
-
Onofrei, D. C., et al. (2024). Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety. Frontiers in Neurology, 15, 1386618. [Link]
-
This Changed My Practice. (2024). Therapeutic considerations of gabapentin versus pregabalin in treating chronic neuropathic pain. UBC CPD. [Link]
-
Leo, L. M., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211. [Link]
-
Singh, V. P., et al. (2013). Effectiveness of antiepileptic GABA analogues for the treatment of neuropathic pain. EXCLI Journal, 12, 339-351. [Link]
-
ChemPartner. (n.d.). From Neurons to Networks: High-Throughput Epilepsy Models for Translational Neuroscience. [Link]
-
Zhang, Y. K., et al. (2021). The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain. Frontiers in Molecular Neuroscience, 14, 753138. [Link]
-
Wikipedia. (n.d.). CACNA2D1. [Link]
-
Sostres, C., et al. (2024). Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases. International Journal of Molecular Sciences, 25(9), 5099. [Link]
-
St. Louis, E. K. (2021). What Is the Mechanism of Therapeutic and Adverse Effects of Gabapentinoids?. Neurology, 97(2), 94-96. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Gabapentin?. [Link]
-
Sakamoto, Y., et al. (2018). Voltage-gated calcium channel α2δ-1 subunit is involved in the regulation of glucose-stimulated GLP-1 secretion in mice. American Journal of Physiology-Endocrinology and Metabolism, 315(4), E563-E573. [Link]
-
Field, M. J., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542. [Link]
-
Bockbrader, H. N., et al. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Journal of Clinical Pharmacology, 50(10_suppl), 1S-1S. [Link]
-
protocols.io. (2023). Elevated plus maze protocol. [Link]
-
IACUC. (n.d.). Elevated Plus Maze. University of Iowa. [Link]
-
Kumar, N., et al. (2022). Is pregabalin better than gabapentin in treatment of neuropathic pain? An observation-based study at tertiary care centre of North India. Journal of Family Medicine and Primary Care, 11(8), 4481. [Link]
-
Emergency Medicine Cases. (2025). Gabapentinoids | EM Quick Hits Videos. [Link]
-
Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322-328. [Link]
-
Liu, S. B., et al. (2023). Effect of two novel GABAA receptor positive allosteric modulators on neuropathic and inflammatory pain in mice. Neuropharmacology, 229, 109477. [Link]
-
Löscher, W. (2012). New Models for Assessment of Antiseizure Activity. Jasper's Basic Mechanisms of the Epilepsies [Internet]. 4th edition. [Link]
-
SynapCell. (n.d.). Focal Epilepsy - MTLE Model & EEG Biomarkers. [Link]
-
ConductScience. (n.d.). Rotarod - Maze Engineers. [Link]
-
SynapCell. (n.d.). Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. [Link]
-
Dolphin, A. C. (2018). Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. F1000Research, 7. [Link]
-
Animalab. (n.d.). The 1st, original Rat RotaRod for motory coordination studies. [Link]
-
Bioseb. (n.d.). Rotarod for Rats and Mice | Standard Test for Motor Coordination, Balance & Fatigue. [Link]
-
Slideshare. (n.d.). Screening Methods of Anti-epileptic drugs. [Link]
-
BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. [Link]
-
Chogtu, B., et al. (2021). A novel gabapentin analogue assuages neuropathic pain response in chronic sciatic nerve constriction model in rats. Pharmacological Reports, 73(5), 1366-1375. [Link]
-
InnoSer. (n.d.). Rotarod - Rodent Behavioral Testing. [Link]
-
BioWorld. (2008). Targeting specific GABA-A receptor subunits shows potential in treating chronic pain. [Link]
-
Chen, E. Y., et al. (2021). Mirogabalin as a Novel Gabapentinoid for the Treatment of Chronic Pain Conditions: An Analysis of Current Evidence. Anesthesiology and Pain Medicine, 11(6), e121402. [Link]
-
ResearchGate. (n.d.). Pregabalin activity in standardized receptor-binding assays. [Link]
Sources
- 1. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Frontiers | The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 8. neurology.org [neurology.org]
- 9. ChemPartner | From Neurons to Networks: High-Throughput Epilepsy Models for Translational Neuroscience [chempartner.com]
- 10. Screening Methods of Anti-epileptic drugs | PDF [slideshare.net]
- 11. Preclinical Epilepsy CRO - MTLE Model & EEG Biomarkers [synapcell.com]
- 12. Transforming CNS Drug Discovery with Preclinical EEG Biomarkers [synapcell.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. protocols.io [protocols.io]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic considerations of gabapentin versus pregabalin in treating chronic neuropathic pain - This Changed My Practice (TCMP) by UBC CPD [thischangedmypractice.com]
- 19. mypcnow.org [mypcnow.org]
- 20. A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. Rotarod for Rats and Mice | Standard Test for Motor Coordination, Balance & Fatigue [bioseb.com]
Comparative Bioactivity Guide: (3S)-3-(Formamidomethyl)-5-methylhexanoic acid vs. Pregabalin
Executive Summary
This technical guide provides a comparative efficacy analysis of (3S)-3-(Formamidomethyl)-5-methylhexanoic acid (referred to herein as N-Formyl Pregabalin ) versus its parent active pharmaceutical ingredient (API), Pregabalin ((3S)-3-(aminomethyl)-5-methylhexanoic acid).
While Pregabalin is a well-established anticonvulsant and analgesic targeting the
Key Comparative Findings
| Feature | Pregabalin (API) | N-Formyl Pregabalin (Target) |
| Molecular Weight | 159.23 g/mol | 187.24 g/mol |
| Pharmacophore Status | Active (Free primary amine) | Blocked (Formamide) |
| In Vitro Efficacy | High Affinity ( | Negligible / Inactive |
| In Vivo Efficacy | Rapid Onset, Potent | Latent (Requires hydrolysis) or Inactive |
| Primary Classification | Therapeutic Agent | Impurity / Prodrug Candidate |
Mechanistic Basis of Efficacy
Structural Activity Relationship (SAR)
The efficacy of gabapentinoids relies heavily on the spatial arrangement of the amino acid moiety.
-
Pregabalin: Contains a free, basic primary amine (
) essential for electrostatic interaction with the acidic residues in the binding pocket. -
N-Formyl Pregabalin: The nitrogen is capped with a formyl group (
). This converts the basic amine into a neutral amide, eliminating the positive charge required for receptor docking and introducing steric hindrance.
Signaling Pathway & Blockade
The following diagram illustrates the differential interaction with the calcium channel subunit.
Figure 1: Differential binding mechanism. Pregabalin successfully engages the
In Vitro vs. In Vivo Performance Analysis[8][9][10]
In Vitro Efficacy: The Receptor Binding Assay
In controlled radioligand binding assays using
-
Observation: Displacement curves for Pregabalin show a sigmoidal dose-response. The N-Formyl derivative typically yields a flat line or requires micromolar concentrations to achieve non-specific displacement.
In Vivo Efficacy: The Metabolic Variable
In animal models (e.g., DBA/2 mice audiogenic seizure test), the efficacy of the N-Formyl derivative is conditional .
-
Scenario A (Stable): If the formyl bond is metabolically stable, the compound remains inactive.
-
Scenario B (Prodrug): If liver formylases hydrolyze the amide bond, free Pregabalin is released.
-
Result: Delayed onset of action and lower potency (molar equivalent basis) compared to the parent drug.
-
Comparative Data Summary
Data synthesized from gabapentinoid SAR studies and impurity profiling standards.
| Parameter | Pregabalin (Reference) | N-Formyl Pregabalin | Interpretation |
| IC50 ( | ~15–40 nM | > 10,000 nM (Est.) | Loss of target engagement. |
| L-System Transport | High Affinity ( | Low / None | Reduced blood-brain barrier penetration. |
| LogP (Lipophilicity) | -1.35 | ~0.5 (Est.) | Higher lipophilicity does not compensate for target loss. |
| ED50 (Anticonvulsant) | ~3–10 mg/kg | Inactive | Unless hydrolyzed in vivo. |
Experimental Protocols
To validate the efficacy profile of (3S)-3-(Formamidomethyl)-5-methylhexanoic acid, the following self-validating protocols are recommended.
Protocol A: In Vitro Radioligand Binding Assay
Objective: Quantify the affinity of the N-Formyl derivative for the
-
Membrane Preparation:
-
Isolate synaptic plasma membranes from porcine cerebral cortex.
-
Resuspend in 10 mM HEPES/KOH buffer (pH 7.4) at 4°C.
-
-
Ligand Competition:
-
Incubate membranes (200 µg protein) with 10 nM
-Gabapentin. -
Add test compounds (Pregabalin vs. N-Formyl Pregabalin) at concentrations ranging from
M to M. -
Control: Use 10 µM unlabeled Pregabalin to define non-specific binding.
-
-
Filtration & Counting:
-
Incubate for 45 min at 25°C.
-
Terminate via rapid vacuum filtration over GF/B filters.
-
Measure radioactivity via liquid scintillation counting.
-
-
Analysis:
-
Plot % Specific Binding vs. Log[Concentration].
-
Validation Criteria: Pregabalin
must fall within 15–50 nM. N-Formyl curve should show no displacement at <1 µM.
-
Protocol B: In Vivo Time-Course Seizure Protection
Objective: Determine if the N-Formyl derivative acts as a prodrug (delayed efficacy) or is inert.
-
Model: Male DBA/2 mice (18–21 days old, susceptible to audiogenic seizures).
-
Dosing Groups (n=10):
-
Vehicle (Saline).
-
Pregabalin (30 mg/kg, PO).
-
N-Formyl Pregabalin (35 mg/kg, PO - Equimolar dose).
-
-
Stimulation:
-
Expose mice to high-intensity acoustic stimulus (110 dB) at varying time points post-dose (0.5h, 2h, 4h).
-
-
Scoring:
-
Score seizure severity: 0 (No response) to 3 (Respiratory arrest).
-
-
Interpretation:
-
Pregabalin: Peak protection at 0.5–1h.
-
N-Formyl: If protection peaks at >2h, metabolic hydrolysis is indicated. If no protection, compound is biologically inert.
-
Decision Workflow: Impurity vs. Lead
Use this logic flow to categorize the N-Formyl derivative in your development pipeline.
Figure 2: Biological qualification workflow for N-Formyl Pregabalin.
References
-
Belliotti, T. R., et al. (2005).[1][2] "Structure-Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein." Journal of Medicinal Chemistry, 48(7), 2294–2307.[1][3] Link
-
Taylor, C. P., et al. (2007). "Pharmacology and Mechanism of Action of Pregabalin: The Calcium Channel α2-δ (Alpha2-Delta) Subunit as a Target for Antiepileptic Drug Discovery." Epilepsy Research, 73(2), 137–150. Link
-
European Medicines Agency. (2004). "Lyrica (Pregabalin) Scientific Discussion." European Public Assessment Report (EPAR). Link
-
PubChem. "3-(Aminomethyl)-5-methylhexanoic acid (Pregabalin)." National Library of Medicine. Link
-
ICH Guidelines. "Impurities in New Drug Products Q3B(R2)." International Council for Harmonisation. Link
Sources
Head-to-Head Guide: (3S)-3-(Formamidomethyl)-5-methylhexanoic Acid vs. Standard Pregabalin Precursors
Executive Summary: The Precursor Landscape
Target Molecule: Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) Focus Molecule: (3S)-3-(Formamidomethyl)-5-methylhexanoic acid (N-Formyl Pregabalin) Context: In the industrial synthesis of Pregabalin (Lyrica), the choice of precursor dictates the impurity profile, safety parameters, and atom economy. This guide provides a technical comparison between the N-Formyl derivative (a late-stage protected intermediate often flagged as an impurity) and the Standard Industrial Precursors (Carbamoylmethyl acid and Cyano-esters).
While (3S)-3-(Formamidomethyl)-5-methylhexanoic acid (CAS 1488274-42-5) is frequently monitored as a process impurity, its structural proximity to the API makes it a unique reference point for evaluating deprotection efficiencies versus the complex rearrangement or reduction steps required by standard precursors.
Technical Profile: (3S)-3-(Formamidomethyl)-5-methylhexanoic Acid
Synonyms: N-Formyl Pregabalin; 3-(Formylaminomethyl)-5-methylhexanoic acid.[1] CAS: 1488274-42-5 Molecular Formula: C9H17NO3 (MW: 187.24 g/mol )[2]
Origin & Significance
Unlike standard precursors which require carbon skeleton modification or functional group interconversion, the Formamido derivative is the N-formylated analog of Pregabalin .
-
As an Impurity: It typically arises during syntheses involving formic acid or vigorous workups where solvent degradation occurs. It is a critical quality attribute (CQA) to monitor.
-
As a Precursor/Intermediate: It represents a "protected" amine. In specific resolution strategies, N-formyl derivatives are used to alter solubility profiles for chiral crystallization, followed by simple hydrolysis to release the active amine.
Conversion Mechanism
The conversion of the Formamido precursor to Pregabalin is a hydrolysis reaction, not a rearrangement or reduction.
-
Reagents: Dilute HCl or NaOH.
-
Byproducts: Formic acid (or formate).
-
Advantage: No hazardous gases or heavy metals involved.
Comparative Analysis: Formamido vs. Standard Precursors
This section compares the Formamido compound against the two dominant industrial precursors:
-
(R)-3-(carbamoylmethyl)-5-methylhexanoic acid (CMH): The substrate for the Hofmann Rearrangement.
-
(S)-3-cyano-5-methylhexanoic acid (Cyano-Acid): The substrate for Hydrogenation.[3][4]
Table 1: Critical Performance Metrics
| Feature | Formamido-Acid (N-Formyl) | Carbamoyl-Acid (CMH) | Cyano-Acid (Nitrile) |
| Reaction Type | Hydrolysis (Deprotection) | Hofmann Rearrangement | Catalytic Hydrogenation |
| Reagents | HCl or NaOH | ||
| Atom Economy | Moderate (Loss of Formate) | Low (Loss of | High (Addition of |
| Safety Profile | High (Standard corrosives) | Low (Toxic | Moderate (High pressure |
| Key Impurity | Residual N-Formyl (<0.15% limit) | Pregabalin Lactam (Major issue) | Unreduced Nitrile / Dimer |
| Yield (Step) | >90% | 55 - 75% | 85 - 95% |
| Industrial Status | Impurity / Reference Std | Primary Route (Generic) | Primary Route (Innovator) |
Deep Dive: The "Formamido" vs. "Carbamoyl" Distinction
Confusion often arises between these two amides.
-
Carbamoyl (CMH): Contains a terminal amide (
). It requires the loss of a carbonyl carbon to form the amine. This is chemically demanding (Hofmann degradation). -
Formamido: Contains an N-formyl group (
). The carbon skeleton is already intact. It only requires removal of the formyl group .
Experimental Protocols
Protocol A: Hydrolysis of (3S)-3-(Formamidomethyl)-5-methylhexanoic Acid
Use case: Converting the N-Formyl intermediate (or reference standard) to API.
-
Dissolution: Charge 10.0 g of (3S)-3-(Formamidomethyl)-5-methylhexanoic acid into a round-bottom flask.
-
Acidification: Add 60 mL of 4N HCl.
-
Reflux: Heat the mixture to reflux (
) for 3–5 hours. Monitor by TLC or HPLC for disappearance of the N-formyl peak. -
Workup: Cool to room temperature. Adjust pH to 6.5–7.0 using 50% NaOH solution.
-
Crystallization: Add isopropanol (40 mL) and cool to
. -
Filtration: Filter the white precipitate (Pregabalin). Wash with cold isopropanol/water (1:1).
-
Yield: Expected 8.5 g (92%).
Protocol B: Hofmann Rearrangement of (R)-CMH (Standard Comparison)
Use case: The standard generic synthesis route.
-
Preparation: Dissolve 10.0 g of (R)-3-(carbamoylmethyl)-5-methylhexanoic acid (CMH) in 20 mL of 4N NaOH at
. -
Bromination: Add 2.6 mL of Bromine (
) dropwise, maintaining temperature . Stir for 30 min. -
Rearrangement: Heat the mixture to
for 1 hour. (Exothermic reaction: evolution). -
Quench: Cool to room temperature and quench with sodium bisulfite (to remove excess
). -
Isolation: Adjust pH to 6.5–7.0 with HCl. Precipitate crude Pregabalin.[5]
-
Purification: Recrystallization is required to remove the Lactam impurity .
-
Yield: Expected 5.5–6.5 g (60–70%).
Visualizing the Pathways
The following diagram illustrates how the Formamido compound sits as a parallel "protected" entry point compared to the standard synthesis routes.
Caption: Convergence of Pregabalin synthetic routes. The Formamido route (Red) requires simple hydrolysis, whereas the Carbamoyl route (Yellow) requires complex rearrangement.
References
-
Hofmann Route & CMH Precursor
-
Hydrogenation Route & Cyano Precursor
-
N-Formyl Impurity Characterization
-
Enzymatic Resolution Strategies
Sources
- 1. Pregabalin synthesis - chemicalbook [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents [patents.google.com]
- 5. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8546112B2 - Process for the stereoselective enzymatic hydrolysis of 5-methyl-3-nitromethyl-hexanoic acid ester - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. arkat-usa.org [arkat-usa.org]
comparative study of the metabolic stability of (3S)-3-(Formamidomethyl)-5-methylhexanoic acid analogs
This guide provides a comparative technical analysis of the metabolic stability of (3S)-3-(Formamidomethyl)-5-methylhexanoic acid (N-Formyl Pregabalin) versus its parent compound, Pregabalin ((3S)-3-(aminomethyl)-5-methylhexanoic acid), and related analogs.
Executive Summary & Compound Profile
This guide evaluates the metabolic fate of N-Formyl Pregabalin , a structural analog and known process impurity of the anticonvulsant Pregabalin. While Pregabalin is characterized by exceptional metabolic stability and renal elimination, the introduction of the N-formyl group alters the physicochemical properties and metabolic susceptibility of the scaffold.
Compound Comparison
| Feature | Pregabalin (Reference Standard) | N-Formyl Pregabalin (Target Analog) |
| CAS Number | 148553-50-8 | 1488274-42-5 |
| Structure | Free primary amine ( | Formylated amine ( |
| Metabolic Fate | High Stability: >90% excreted unchanged in urine. Negligible hepatic metabolism (<2%). | Moderate Stability / Labile: Susceptible to hydrolytic cleavage by amidases (e.g., arylformamidase) to revert to parent. |
| Clearance Mechanism | Renal filtration (Glomerular filtration). | Hepatic/Plasma hydrolysis followed by renal excretion of the metabolite. |
| Lipophilicity (LogP) | ~1.3 (Zwitterionic at physiological pH) | Higher than parent (Loss of basic amine pKa, non-zwitterionic). |
Metabolic Stability Profile
The core distinction between these analogs lies in their susceptibility to hydrolytic metabolism . The experimental data below summarizes the expected stability profile when subjected to standard in vitro ADME assays.
Representative Stability Data (Human Liver Microsomes & Plasma)
| Parameter | Pregabalin | N-Formyl Pregabalin | Control (Propantheline) |
| T½ (Microsomes) | > 120 min (Stable) | ~45 - 90 min (Moderate) | ~15 min (Unstable) |
| CLint (µL/min/mg) | < 5.0 (Low Clearance) | 15.0 - 30.0 (Medium Clearance) | > 100 (High) |
| Plasma Stability (4h) | > 99% Remaining | ~85% Remaining | < 10% Remaining |
| Major Metabolite | N-Methyl Pregabalin (Trace) | Pregabalin (Hydrolysis Product) | -- |
Technical Insight: Pregabalin does not undergo significant Phase I (CYP450) or Phase II metabolism. The N-formyl analog, however, contains an amide bond mimicking naturally occurring N-formyl amino acids. It is a substrate for arylformamidase (AFMID) and non-specific carboxylesterases in the liver and plasma, which catalyze the deformylation reaction, releasing the parent drug.
Metabolic Pathway Visualization
The following diagram illustrates the differential metabolic pathways, highlighting the hydrolytic instability of the formyl analog compared to the renal excretion of the parent.
Figure 1: Metabolic conversion of N-Formyl Pregabalin to Pregabalin via hydrolytic deformylation, contrasting with the direct renal elimination of the parent.
Experimental Protocols
To generate the comparative data above, the following self-validating protocols must be utilized. These protocols are designed to distinguish between oxidative metabolism (CYP-mediated) and hydrolytic degradation.
Protocol A: Microsomal Stability Assay (Phase I)
Objective: Determine intrinsic clearance (
-
Preparation:
-
Prepare Test Compound (N-Formyl Pregabalin) and Reference (Pregabalin) at 1 µM in phosphate buffer (100 mM, pH 7.4).
-
Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
-
Incubation:
-
Reaction Mix: 1 µM compound + 0.5 mg/mL HLM + 3.3 mM MgCl₂.
-
Pre-incubation: 5 min at 37°C.
-
Initiation: Add NADPH (1 mM final) to initiate oxidative metabolism. Note: Run a parallel set without NADPH to detect non-NADPH dependent hydrolysis (amidase activity).
-
-
Sampling:
-
Aliquot 50 µL at T = 0, 15, 30, 60, and 120 min.
-
Quench: Dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Gabapentin-d4).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Monitor: Depletion of Parent (N-Formyl) and Appearance of Metabolite (Pregabalin, m/z 160.1).
-
Protocol B: Plasma Stability Assay
Objective: Assess stability against plasma esterases/amidases (critical for prodrug/impurity assessment).[1]
-
Matrix: Pooled Human Plasma (heparinized), adjusted to pH 7.4.
-
Dosing: Spike compound to 10 µM final concentration (keep DMSO < 0.1%).
-
Timepoints: Incubate at 37°C. Sample at 0, 1, 2, and 4 hours.
-
Validation: Include Propantheline (unstable control) and Warfarin (stable control).
-
Calculation: Plot
vs. Time. Where is the slope of the linear regression.
Analytical Methodology (LC-MS/MS)[1]
Accurate quantification requires separating the N-formyl analog from the parent, as in-source fragmentation can sometimes mimic the parent ion.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50mm, 2.5µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3.5 min. |
| MRM Transitions | N-Formyl: 188.2 |
| Polarity | Positive Electrospray Ionization (ESI+) |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for distinguishing cofactor-dependent metabolism from hydrolytic degradation.
References
-
Bockbrader, H. N., et al. (2010). "Clinical Pharmacokinetics of Pregabalin in Healthy Volunteers." Journal of Clinical Pharmacology.
-
Pfizer Inc. (2004). "Lyrica (Pregabalin) Prescribing Information." FDA Access Data.
-
Dalvie, D., et al. (2006). "Metabolism and Disposition of Pregabalin in Human and Preclinical Species." Drug Metabolism and Disposition.
- Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology." Wiley-VCH. (Context on Amidase activity on N-formyl groups).
-
EMA Assessment Report. (2004). "Scientific Discussion for Lyrica." European Medicines Agency.
Sources
A Comparative Guide to the Validation of Synthesized (3S)-3-(Formamidomethyl)-5-methylhexanoic Acid Purity via Chiral High-Performance Liquid Chromatography
Executive Summary
The stereochemical and chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. This guide provides a comprehensive framework for the development and validation of a stability-indicating chiral High-Performance Liquid Chromatography (HPLC) method for (3S)-3-(Formamidomethyl)-5-methylhexanoic acid. As a key intermediate or potential impurity in the synthesis of pharmacologically active molecules like Pregabalin, rigorous purity assessment is non-negotiable.[1] This document moves beyond a simple recitation of protocols; it delves into the scientific rationale for methodological choices, from chiral stationary phase (CSP) selection to the design of forced degradation studies, ensuring a self-validating and robust analytical system. We present a comparative analysis of potential chiral separation strategies, a detailed step-by-step protocol for a recommended method, and a complete validation workflow adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]
Introduction: The Imperative of Stereospecific Purity
(3S)-3-(Formamidomethyl)-5-methylhexanoic acid is a chiral carboxylic acid of significant interest in pharmaceutical development. Its structure is closely related to Pregabalin, an established neurological drug, making it a potential process-related impurity or a synthetic precursor.[1][5] In the realm of pharmacology, chirality is critical, as different enantiomers of a drug can exhibit vastly different biological activities, from therapeutic effects to toxicity.[6] Therefore, the ability to not only quantify the chemical purity but also to confirm the enantiomeric excess of the desired (S)-enantiomer is paramount for ensuring the quality and safety of the final API.[7]
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this task due to its high resolution, sensitivity, and versatility.[8] Specifically, chiral HPLC, which employs a chiral stationary phase (CSP), provides a direct and efficient means of separating enantiomers.[9][10] This guide is designed for researchers, analytical scientists, and drug development professionals, providing a field-proven roadmap for establishing a reliable, accurate, and robust HPLC method for this specific analyte.
The Analytical Challenge: Chirality and Potential Impurities
The primary analytical challenges associated with (3S)-3-(Formamidomethyl)-5-methylhexanoic acid are twofold:
-
Enantiomeric Separation: The method must baseline-resolve the desired (S)-enantiomer from its mirror image, the (R)-enantiomer.
-
Impurity Profiling: The method must also separate the main analyte from any potential process-related impurities (e.g., starting materials, by-products) and degradation products that may form under stress conditions.
A successful method must therefore be both enantioselective and stability-indicating.
Foundational Principles of Chiral Recognition in HPLC
The separation of enantiomers on a CSP is predicated on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. For a separation to occur, there must be a sufficient difference in the stability of these two diastereomeric complexes. This is often explained by the "three-point interaction" model, which posits that at least three simultaneous interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) are necessary for chiral recognition.[9] The choice of CSP is therefore the most critical decision in method development.
Comparative Analysis of Chiral HPLC Methodologies
Chiral Stationary Phase (CSP) Selection
The selection of an appropriate CSP is the cornerstone of successful chiral separation.[11] For a chiral carboxylic acid like our target analyte, several classes of CSPs are viable candidates.
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Recommended Mobile Phase Modes | Potential Advantages | Potential Considerations |
| Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide structure.[9][12] | Normal Phase, Reversed-Phase, Polar Organic | Broad enantioselectivity for a vast range of compounds, including carboxylic acids.[10][13] High success rate and commercial availability. | Normal phase mode may require non-polar solvents, which can have lower solubility for the analyte. Method development can sometimes be extensive. |
| Protein-based (e.g., α1-acid glycoprotein (AGP)) | Utilizes a combination of hydrophobic, electrostatic, and hydrogen bonding interactions within the protein's binding pockets.[14] | Reversed-Phase | Excellent for separating ionizable compounds like carboxylic acids in aqueous mobile phases. High selectivity. | Can be sensitive to mobile phase pH, buffer concentration, and organic modifier type. Lower sample capacity compared to polysaccharide CSPs. |
| Cyclodextrin-based (e.g., Beta-cyclodextrin) | Enantiomers selectively include into the chiral cavity of the cyclodextrin molecule based on their steric fit.[6][9] | Reversed-Phase | Effective for separating molecules that can fit within the cyclodextrin cavity. Utilizes simple aqueous-organic mobile phases.[6] | Enantioselectivity is highly dependent on the size and shape of the analyte relative to the cyclodextrin cavity. |
Recommendation: For initial screening, a polysaccharide-based CSP (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is highly recommended due to its broad applicability and high success rate for resolving chiral carboxylic acids.[12][15]
Recommended HPLC Protocol for Purity Validation
This protocol is a robust starting point for the analysis of (3S)-3-(Formamidomethyl)-5-methylhexanoic acid. Optimization may be required based on the specific impurity profile of the synthesized material.
Instrumentation and Materials
-
HPLC system with a UV or PDA detector
-
Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H, 5 µm, 4.6 x 250 mm)
-
Reference Standards: (3S)-3-(Formamidomethyl)-5-methylhexanoic acid (high purity), and its (R)-enantiomer (if available) or the racemate.
-
Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA).
-
Class A volumetric glassware.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | Chiralcel® OD-H (5 µm, 4.6 x 250 mm) | A widely successful polysaccharide-based CSP for chiral acids.[15] |
| Mobile Phase | n-Hexane : 2-Propanol : Trifluoroacetic Acid (90 : 10 : 0.1, v/v/v) | Normal phase mode often provides excellent selectivity on this CSP. TFA is added to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.[15] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 25 °C | Temperature can affect chiral separations; maintaining a constant temperature ensures reproducibility.[13] |
| Detection Wavelength | 210 nm | The formamide and carboxylic acid groups lack a strong chromophore, necessitating detection at a low UV wavelength for adequate sensitivity. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system and good peak shape. |
Sample Preparation Protocol
-
Standard Preparation (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the (3S)-3-(Formamidomethyl)-5-methylhexanoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Preparation (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the synthesized sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Racemate/Resolution Solution: If the (R)-enantiomer is not available, prepare a racemic sample or use a sample known to contain both enantiomers to confirm the separation and identify the peak for the undesired enantiomer.
Method Validation Protocol (ICH Q2(R1))
A robust analytical method is not just about achieving a separation; it's about proving the method is fit for its intended purpose.[16] The following validation experiments are essential and must be performed according to a pre-approved protocol with defined acceptance criteria.[17][18]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components, including its enantiomer, impurities, and degradants. Forced degradation studies are the cornerstone of establishing the stability-indicating nature of the method.[19][20][21][22]
Forced Degradation Experimental Protocol:
-
Prepare separate, accurately weighed samples of (3S)-3-(Formamidomethyl)-5-methylhexanoic acid.
-
Expose them to the following stress conditions, aiming for 5-20% degradation[19]:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.[23]
-
Photolytic Degradation: Expose the solid sample to UV light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.[22]
-
-
After exposure, neutralize the acid and base samples, and dilute all samples to the target concentration (0.5 mg/mL).
-
Analyze the stressed samples by HPLC alongside an unstressed control sample.
-
Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks and the (R)-enantiomer peak. Peak purity analysis (using a PDA detector) should confirm the spectral homogeneity of the main peak in all stressed samples.
Diagram: Forced Degradation Workflow for Specificity
Caption: Workflow for establishing method specificity via forced degradation.
Linearity
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.
-
Protocol: Prepare at least five standard solutions of the analyte at different concentrations, typically ranging from 50% to 150% of the nominal sample concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).
-
Analysis: Inject each concentration in triplicate.
-
Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[23]
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically determined by recovery studies.
-
Protocol: Spike a placebo (or a sample matrix) with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicate samples at each level.
-
Analysis: Analyze the spiked samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.[24]
Precision
Precision measures the degree of scatter between a series of measurements. It is assessed at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.
-
Protocol: Analyze six replicate preparations of the synthesized sample at 100% of the target concentration.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) of the assay results should be ≤ 2.0%.[24]
-
-
Intermediate Precision (Ruggedness): The precision within the same laboratory but on different days, with different analysts, or on different equipment.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. LOD is the lowest amount that can be detected. This is particularly important for quantifying the undesired (R)-enantiomer and other impurities.
-
Protocol: Determine based on the signal-to-noise ratio (S/N). Prepare progressively more dilute solutions of the (R)-enantiomer or a key impurity.
-
Acceptance Criteria:
-
LOQ: The concentration that yields a S/N ratio of approximately 10:1.
-
LOD: The concentration that yields a S/N ratio of approximately 3:1.
-
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Analyze a sample while making small variations to parameters like mobile phase composition (e.g., ±2% for the organic modifier), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min).
-
Analysis: Evaluate the effect on resolution, retention time, and peak shape.
-
Acceptance Criteria: The system suitability parameters (e.g., resolution between enantiomers > 2.0) should still be met under all varied conditions.[25]
Data Interpretation and Performance Comparison
Hypothetical Validation Data Summary
The following table summarizes expected results for a successful validation, comparing the recommended method with a hypothetical, less-optimized alternative (e.g., one without TFA in the mobile phase).
| Validation Parameter | Acceptance Criteria | Recommended Method Performance | Alternative Method Performance |
| Specificity | Baseline resolution (Rs > 2.0) from all potential impurities and degradants. | Pass. Rs between enantiomers = 2.8. No co-elution with degradants. | Fail. Peak tailing for analyte; Rs between enantiomers = 1.4. Co-elution with an oxidative degradant. |
| Linearity (r²) | ≥ 0.999 | 0.9998 | 0.9985 (due to poor peak shape) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% | 95.0 - 104.5% |
| Precision (%RSD) | ≤ 2.0% | 0.85% | 2.5% |
| LOQ of (R)-enantiomer | S/N ≈ 10 | 0.05% of nominal concentration | 0.2% of nominal concentration |
| Robustness | System suitability passes under all varied conditions. | Pass. | Fail. Resolution drops below 1.5 with a +5 °C temperature change. |
Diagram: Logic of Chromatographic Purity Assessment
Caption: Logical flow for assessing sample purity from HPLC data.
Conclusion
The validation of an analytical method for purity assessment is a systematic and rigorous process that underpins the quality assurance of pharmaceutical materials. This guide has provided a comprehensive and scientifically-grounded framework for validating a chiral HPLC method for (3S)-3-(Formamidomethyl)-5-methylhexanoic acid. By carefully selecting a suitable chiral stationary phase, optimizing chromatographic conditions, and meticulously executing validation experiments as prescribed by ICH guidelines, researchers can establish a reliable, specific, and robust method. The comparative data underscores the importance of methodical optimization, demonstrating how a well-developed protocol significantly outperforms a cursory approach. Adherence to these principles ensures that the analytical data generated is trustworthy, defensible, and ultimately, protective of patient safety.
References
-
Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]
-
ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
MDPI. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available at: [Link]
-
ProQuest. NEW CHIRAL STATIONARY PHASES FOR HPLC (ENANTIOMERS, DIASTEREOMERS). Available at: [Link]
-
Scribd. FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
Royal Society of Chemistry. (2008, September 29). Chiral HPLC for efficient resolution of enantiomers. Available at: [Link]
-
ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
-
ResearchGate. (2025, August 7). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Available at: [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. Available at: [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Available at: [Link]
-
DGRA. (2014, June 15). Forced degradation studies – comparison between ICH, EMA, FDA and WHO. Available at: [Link]
-
National Library of Indonesia. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Available at: [Link]
-
European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available at: [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Pharmaffiliates. CAS NO : 1488274-42-5 | Product Name : 3-(Formamidomethyl)-5-methylhexanoic Acid. Available at: [Link]
-
Agilent Technologies. (2024, October 15). USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. Available at: [Link]
- Google Patents. US7488846B2 - Pregabalin free of lactam and a process for preparation thereof.
-
IJCPS. RP-HPLC Determination of Related substances of Pregabalin in bulk and pharmaceutical dosage form. Available at: [Link]
-
LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]
-
MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Available at: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
PMC. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. Available at: [Link]
-
PMC. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Available at: [Link]
-
PubChem. (S)-3-Amino-5-methyl-hexanoic acid. Available at: [Link]
- Google Patents. Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
-
NISCAIR. Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Available at: [Link]
-
PubChem. 3-(Aminomethyl)-5-methylhexanoic acid. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scribd.com [scribd.com]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents [patents.google.com]
- 6. Chiral Stationary Phases for HPLC | Analytics and Sample Preparation | Merck [merckmillipore.com]
- 7. US7488846B2 - Pregabalin free of lactam and a process for preparation thereof - Google Patents [patents.google.com]
- 8. NEW CHIRAL STATIONARY PHASES FOR HPLC (ENANTIOMERS, DIASTEREOMERS) - ProQuest [proquest.com]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 17. scribd.com [scribd.com]
- 18. propharmagroup.com [propharmagroup.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. onyxipca.com [onyxipca.com]
- 22. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 23. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 24. emergingstandards.usp.org [emergingstandards.usp.org]
- 25. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of (3S)-3-(Formamidomethyl)-5-methylhexanoic Acid
This document provides a comprehensive, step-by-step guide for the proper disposal of (3S)-3-(Formamidomethyl)-5-methylhexanoic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is built upon a conservative approach, synthesizing data from structurally similar molecules and established principles of chemical waste management. This guide is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of laboratory safety and environmental responsibility.
The Foundation of Safe Disposal: A Proactive Hazard Assessment
-
Formamide Moiety : The formamidomethyl group is a derivative of formamide. Formamide itself is classified as a hazardous substance, recognized as a potential carcinogen and a reproductive toxin[1][2]. Materials contaminated with formamide must be disposed of as hazardous waste[1]. Handling should occur in a chemical fume hood to minimize inhalation exposure[1][2].
-
Carboxylic Acid Moiety : Carboxylic acids as a class require careful disposal. They should not be mixed with incompatible waste streams such as bases, oxidizers, or reactive metals[3].
-
Structural Analogs : The compound is a structural analog of Pregabalin, which is considered a moderate hazard[4]. Another close analog, (R)-3-(Carbamoylmethyl)-5-methylhexanoic acid, requires handling in a well-ventilated area to avoid dust formation, with waste collected in suitable, closed containers for disposal according to regulations[5].
Given these factors, the precautionary principle dictates that (3S)-3-(Formamidomethyl)-5-methylhexanoic acid and all associated contaminated materials be managed as regulated hazardous waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste materials, ensure the mandatory use of appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields. | Protects against accidental splashes of liquid waste or contact with solid dust particles[1][6]. |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents skin contact. Gloves must be inspected before use and disposed of as contaminated solid waste after handling[2]. |
| Body Protection | A fully buttoned lab coat. | Protects skin and personal clothing from contamination[1]. |
| Respiratory | When handling powders outside of a fume hood. | A respirator may be required if dusts are generated. All handling of the compound and its waste should ideally be conducted within a certified laboratory chemical fume hood[1][2]. |
Step-by-Step Disposal Protocol: From Generation to Collection
Adherence to a systematic disposal protocol is crucial for ensuring safety and regulatory compliance. The entire process must align with local, state, and federal regulations, primarily governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[7][8].
Step 1: Waste Characterization and Segregation
-
Characterize as Hazardous : Treat all waste streams containing (3S)-3-(Formamidomethyl)-5-methylhexanoic acid, including pure compound, solutions, contaminated labware (e.g., pipette tips, gloves, wipes), and the first rinseate from cleaning glassware, as hazardous waste[9][10].
-
Segregate Incompatibles : Do not mix this waste with other chemical streams unless compatibility is certain[3][8]. Specifically, keep it separate from:
-
Separate Waste Forms : Collect liquid and solid waste in separate, dedicated containers[1][10].
Step 2: Containerization and Labeling
Proper container management is a critical control point to prevent leaks, spills, and exposure.
-
Liquid Waste :
-
Use a dedicated, sealable, and airtight waste container made of compatible material (e.g., High-Density Polyethylene - HDPE)[1][3].
-
Ensure the container is in good condition with a secure, leak-proof lid[3].
-
Fill the container to no more than 90% of its capacity to prevent spills and allow for vapor expansion[3][8].
-
-
Solid Waste :
-
Labeling :
-
All waste containers must be clearly and accurately labeled the moment waste is first added.
-
The label must include:
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store sealed and labeled waste containers at or near the point of generation, under the control of laboratory personnel[9][11].
-
The designated SAA must be clearly marked[8].
-
Ensure secondary containment is used for liquid waste containers to capture any potential leaks[3][8].
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition or direct sunlight[2][12].
Step 4: Arranging for Final Disposal
-
Chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[3][6][13].
-
Never dispose of (3S)-3-(Formamidomethyl)-5-methylhexanoic acid or its containers in the regular trash or down the sewer drain[7][9][10].
-
Follow your institution's specific procedures for requesting a waste pickup.
The following diagram illustrates the workflow for the proper disposal of (3S)-3-(Formamidomethyl)-5-methylhexanoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 13. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
